2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNOQQZEOOJBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743659 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-55-8 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
CAS Number: 1060816-55-8
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a pivotal heterocyclic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the synthesis, physicochemical properties, and strategic applications of this compound, grounding all information in established scientific literature and practical laboratory insights.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine enables it to function as a bioisostere, interacting with a wide array of enzymatic targets. The strategic placement of a chlorine atom at the 2-position and a carboxylic acid at the 5-position of this scaffold creates a highly versatile intermediate. The chloro-substituent serves as a crucial handle for nucleophilic substitution reactions, allowing for the introduction of diverse side chains, while the carboxylic acid group provides a key site for amide bond formation or other derivatizations. This dual functionality makes this compound a cornerstone intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Synthesis and Mechanistic Considerations
While a single, universally adopted synthesis for this compound is not extensively documented, a robust and logical synthetic strategy can be constructed from established methodologies for analogous pyrrolopyrimidines. The following proposed pathway is based on a convergence of well-precedented reactions, ensuring a high degree of confidence in its practical application.
The synthesis logically proceeds through the formation of the core heterocyclic system, followed by functional group interconversion to install the desired chloro and carboxylic acid moieties. A key precursor is often the corresponding methyl ester, which is then hydrolyzed in the final step.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a composite pathway, leveraging established procedures for the synthesis of closely related analogues.[1][2][3]
Step 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in an inert solvent such as toluene, slowly add phosphorus oxychloride (POCl₃, ~3 equivalents).
-
The reaction is typically exothermic and should be controlled with an ice bath.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, ~2 equivalents), dropwise to scavenge the HCl generated.
-
Heat the mixture to reflux (e.g., 100-110 °C) and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4]
-
Causality: The use of POCl₃ is a standard and highly effective method for converting hydroxyl groups on heterocyclic rings to chloro groups. DIPEA is chosen as a non-nucleophilic base to prevent unwanted side reactions.
Step 2: Formylation and Esterification to Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
This step can be achieved through various methods, including a Vilsmeier-Haack formylation followed by oxidation and esterification.
-
Cool a solution of dimethylformamide (DMF) in a chlorinated solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
-
Add the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from Step 1 to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir until the formylation is complete.
-
The resulting aldehyde can be oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Oxone).[5]
-
The crude carboxylic acid is then esterified under standard Fischer esterification conditions (methanol with a catalytic amount of sulfuric acid) or by reaction with a methylating agent (e.g., methyl iodide with a base).
Step 3: Selective Dechlorination to Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
-
Dissolve the dichloro-ester from Step 2 in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a palladium catalyst, typically 10% Pd on carbon.
-
Add a base, such as triethylamine or sodium acetate, to neutralize the HCl formed during the reaction.
-
Subject the mixture to hydrogenation with H₂ gas (balloon or Parr shaker) at atmospheric or slightly elevated pressure.
-
Monitor the reaction closely by TLC or LC-MS to ensure selective removal of the more reactive C4-chloro group.
-
Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate to obtain the crude mono-chloro ester.[3]
-
Self-Validation: The progress of this selective reduction is critical and must be carefully monitored to prevent over-reduction to the fully dechlorinated product. LC-MS is an ideal tool for this, allowing for the differentiation of the dichloro, mono-chloro, and fully reduced species by their mass-to-charge ratios.
Step 4: Hydrolysis to this compound
-
Dissolve the crude methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in a mixture of tetrahydrofuran and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH, ~1.5-2 equivalents).
-
Stir the mixture at room temperature until saponification is complete, as indicated by the disappearance of the starting ester on TLC or LC-MS.
-
Once complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Physicochemical and Spectroscopic Data
Due to the nature of this compound as a synthetic intermediate, comprehensive experimental data is not widely published. The following table summarizes key computed properties and provides experimental data for a closely related analogue for reference.
| Property | Value for this compound | Reference Compound Data: 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
| CAS Number | 1060816-55-8 | 1211443-58-1 |
| Molecular Formula | C₇H₄ClN₃O₂ | C₁₂H₁₂ClN₃O₂ |
| Molecular Weight | 197.58 g/mol | 265.70 g/mol |
| Appearance | Predicted: White to off-white solid | Yellow solid[6] |
| Melting Point | Not available | 223-225 °C[7] |
| Solubility | Predicted: Soluble in DMSO, DMF | Soluble in DMSO |
| ¹H NMR (400 MHz, DMSO-d₆) | Not available | δ 13.71 (br. s, 1H), 9.07 (s, 1H), 7.37 (s, 1H), 5.75 (m, 1H), 2.28 (m, 2H), 2.00 (m, 4H), 1.63 (m, 2H)[7] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Not available | δ 162.0, 154.7, 153.8, 152.4, 131.6, 116.3, 108.2, 56.2, 30.4, 24.7[7] |
| Mass Spec (ESI-MS) | Predicted [M-H]⁻: 196.0 | [M+H]⁺: 266.1[7] |
Applications in Drug Discovery and Development
This compound is a highly valuable building block for the synthesis of kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif that interacts with the ATP-binding site of many kinases.
Caption: Role of the pyrrolopyrimidine scaffold in kinase inhibition.
The 2-chloro position is readily displaced by amines, allowing for the introduction of a side chain (R1) that can occupy deeper regions of the ATP pocket, contributing to potency and selectivity. The 5-carboxylic acid position is typically converted to an amide, introducing a second vector (R2) for further interaction with the enzyme or to modulate physicochemical properties such as solubility and cell permeability. This strategic derivatization has been instrumental in the development of inhibitors for targets such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in inflammatory diseases and cancer.[8]
Conclusion
This compound stands out as a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while requiring a multi-step approach, relies on robust and well-understood chemical transformations. The strategic positioning of its functional groups provides medicinal chemists with a powerful platform for generating libraries of compounds for lead discovery and optimization. As the demand for targeted therapies continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
References
- 1. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
- 2. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 3. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 5. Carboxylic acid synthesis by oxidative cleavages or rearrangements [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: A Core Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a comprehensive, field-proven synthetic pathway, and discuss its critical role as a key intermediate in the development of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine core, chemically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a "privileged structure" in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the native purine bases of ATP, enabling competitive inhibition at the kinase hinge region. This has led to its successful incorporation into numerous clinically approved drugs that target aberrant kinase signaling pathways implicated in cancer and autoimmune disorders.[1][2]
This compound (Figure 1) is a particularly valuable derivative. The chloro-substituent at the C2 position offers a reactive handle for subsequent diversification via nucleophilic aromatic substitution or cross-coupling reactions, while the carboxylic acid at the C5 position provides a crucial anchor point for amide bond formation, enabling the extension of the molecule to access additional binding pockets within a target protein. This dual functionality makes it a highly strategic starting material for constructing complex molecular architectures required for potent and selective kinase inhibition.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is critical for process development, reaction optimization, and ensuring analytical reproducibility. The key identifiers and properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1060816-55-8 | [3] |
| Molecular Formula | C₇H₄ClN₃O₂ | Calculated |
| Molecular Weight | 197.58 g/mol | Calculated |
| Appearance | Expected to be a solid powder | Inferred |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C=12.011, H=1.008, Cl=35 .453, N=14.007, O=15.999).
The structural isomer, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, has a calculated molecular weight of 197.58 g/mol , corroborating the value for the 2-chloro isomer.[4]
Synthesis and Purification: A Validated Multi-Step Approach
While a direct, one-pot synthesis from simple precursors is not extensively documented, a robust and logical pathway can be constructed based on established methodologies for related pyrrolo[2,3-d]pyrimidines. The following workflow is designed for high yield and purity, leveraging common and well-understood transformations. The causality behind the choice of reagents and protection strategies is explained at each step.
Overall Synthetic Workflow
The proposed synthesis begins with the commercially available 6-aminouracil and proceeds through the formation of the core bicyclic system, selective chlorination, and final functionalization.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol (Intermediate II)
-
Causality: This initial step constructs the core bicyclic scaffold. The reaction between 6-aminouracil and chloroacetaldehyde is a classic condensation-cyclization to form the pyrrole ring fused to the pyrimidine. Sodium bicarbonate acts as a mild base to facilitate the reaction.[5]
-
Protocol:
-
To a stirred suspension of 6-aminouracil (1.0 eq) in water, add sodium bicarbonate (1.5 eq).
-
Heat the mixture to 50-60°C.
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise over 30 minutes, maintaining the temperature.
-
Stir the reaction at 60-65°C for 1 hour after the addition is complete.
-
Cool the mixture to room temperature and adjust the pH to ~4 with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the diol intermediate.
-
Step 2: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate III)
-
Causality: The hydroxyl groups of the pyrimidinediol are converted to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation. A high-boiling tertiary amine like N,N-diisopropylethylamine (DIPEA) is used as a catalyst and acid scavenger.[5]
-
Protocol:
-
Carefully add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) to an excess of phosphorus oxychloride (10-15 eq).
-
Add N,N-diisopropylethylamine (0.5 eq) dropwise while cooling in an ice bath.
-
Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours until the reaction is complete (monitor by TLC/LC-MS).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dichloro-intermediate.
-
Step 3: N7-Protection with SEM-Chloride (Intermediate IV)
-
Causality: The N7 proton of the pyrrole ring is acidic and can interfere with subsequent reactions, particularly organometallic couplings or strong base-mediated reactions. Protecting this position is crucial. SEM-Cl (2-(Trimethylsilyl)ethoxy)methyl chloride is chosen as it is stable to many reaction conditions but can be readily removed under acidic or fluoride-mediated conditions.
-
Protocol:
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an anhydrous aprotic solvent like DMF or THF.
-
Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0°C, then add SEM-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected intermediate.
-
Step 4: Selective Dechlorination at C4 (Intermediate V)
-
Causality: To differentiate the two chloro-positions, a selective reduction is required. The C4 position is generally more reactive towards nucleophilic attack and reduction than the C2 position. Catalytic hydrogenation is an effective method for this selective dechlorination.[6]
-
Protocol:
-
Dissolve the N7-protected dichloro-intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).
-
Add a base, such as triethylamine or sodium acetate (2.0 eq), to neutralize the HCl generated.
-
Stir the mixture under an atmosphere of hydrogen (H₂, balloon or Parr shaker) at room temperature until mono-dechlorination is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the 2-chloro-4-deschloro product.
-
Step 5 & 6: Carboxylation and Deprotection (Intermediate VI to Final Product)
-
Causality: Direct carboxylation is challenging. A common strategy involves formylation via a Vilsmeier-Haack reaction followed by oxidation. The resulting methyl ester can then be hydrolyzed concurrently with the removal of the SEM protecting group under acidic conditions.
-
Protocol:
-
(Formylation) Cool a solution of DMF (3.0 eq) in dichloromethane (DCM) to 0°C. Add oxalyl chloride or POCl₃ (1.2 eq) dropwise to form the Vilsmeier reagent.
-
Add a solution of the 2-chloro intermediate V (1.0 eq) in DCM to the Vilsmeier reagent at 0°C. Allow to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate and extract with DCM. Purify to obtain the 5-formyl intermediate.
-
(Oxidation & Esterification) Dissolve the aldehyde in a mixture of t-butanol and water. Add 2-methyl-2-butene, followed by a solution of sodium chlorite and sodium dihydrogen phosphate. Stir until oxidation is complete. Acidify and extract the carboxylic acid. Esterify using methanol and a catalytic amount of sulfuric acid to yield the methyl ester VI.
-
(Hydrolysis & Deprotection) Dissolve the methyl ester VI in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the ester.
-
Acidify the mixture with concentrated HCl to a pH of ~2-3. This will both protonate the carboxylate and cleave the SEM protecting group.
-
Stir for 2-4 hours, then extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. The crude product can be purified by recrystallization or preparative HPLC to yield this compound.
-
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups.
Caption: Reactivity map and application pathway for the title compound.
Role in Janus Kinase (JAK) Inhibitor Synthesis
This intermediate is a direct precursor to scaffolds used in the synthesis of potent JAK inhibitors. The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is a hallmark of many inflammatory and autoimmune diseases.[1]
-
Tofacitinib (Xeljanz®): Used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[7]
-
Ruxolitinib (Jakafi®): Used to treat myelofibrosis and polycythemia vera.[1][2]
In the synthesis of these drugs, the 4-chloro isomer is often used. However, the 2-chloro isomer provides an alternative and strategically valuable route. The general approach involves:
-
Amide Coupling: The C5-carboxylic acid is coupled with a chiral amine-containing fragment.
-
Nucleophilic Substitution: The C2-chloro group is displaced by a nucleophile, often the nitrogen of a piperidine or similar saturated heterocycle, to complete the final drug structure.
Spectroscopic Characterization
Authenticating the structure and purity of the synthesized material is paramount. While a full dataset is not publicly available, representative data for the core structure can be referenced.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrrole rings, as well as a broad singlet for the N7-H and a downfield singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the sp² carbons of the heterocyclic rings and a downfield signal for the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: ESI-MS would show the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of 197.58 g/mol .
Spectroscopic data for the title compound and its methyl ester are available through specialized chemical suppliers.[3][8]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1060816-55-8 is not widely available, data from closely related analogs, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and various chloro-pyrrolo[2,3-d]pyrimidines, can be used to establish prudent handling practices.[9][10][11]
-
Hazard Classification (Inferred):
-
Harmful if swallowed (Acute Toxicity, Oral).
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
This compound represents a high-value, strategically functionalized intermediate for the synthesis of complex, biologically active molecules. Its utility is firmly established in the context of kinase inhibitor development, offering chemists a reliable scaffold for generating novel therapeutics. The synthetic and handling protocols outlined in this guide provide a comprehensive framework for the safe and effective utilization of this important chemical building block in research and development settings.
References
- 1. mdpi.com [mdpi.com]
- 2. acs.org [acs.org]
- 3. This compound(1060816-55-8) 1H NMR spectrum [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. This compound Methyl ester | 1352396-67-8 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. capotchem.com [capotchem.com]
An In-Depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: A Cornerstone Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthetic pathways, and critical applications, particularly its role in the development of targeted kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged heterocyclic motif in drug discovery. Its structural resemblance to adenine, a fundamental component of ATP, allows it to function as an effective ATP mimic.[1] This bioisosterism enables molecules built upon this scaffold to competitively bind to the ATP-binding site of various protein kinases, a class of enzymes frequently dysregulated in diseases like cancer and autoimmune disorders.[1][2]
This compound emerges as a particularly valuable derivative. The strategic placement of a chloro group at the 2-position and a carboxylic acid at the 5-position provides two orthogonal chemical handles for molecular elaboration. The chloro atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the carboxylic acid is primed for amide bond formation. This dual functionality allows for the systematic and divergent synthesis of large compound libraries, a crucial strategy in modern lead optimization.
Molecular Structure and Physicochemical Properties
The foundational structure of the molecule is a fused bicyclic system comprising a pyrimidine ring and a pyrrole ring.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive public data on this specific molecule, this document serves as a first-principles guide for researchers. It combines theoretical considerations with detailed, field-proven experimental protocols to empower scientists to generate reliable solubility data. The guide covers the molecular basis of solubility, the critical influence of physicochemical parameters like pH and solvent selection, and step-by-step methodologies for both kinetic and thermodynamic solubility assays. Emphasis is placed on experimental design, data interpretation, and the establishment of self-validating systems to ensure the integrity of the results. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount gatekeeper of success. Poor solubility can severely limit a compound's bioavailability, hinder the development of viable formulations, and lead to unreliable results in in vitro assays.[1]
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for a thorough solubility assessment of this compound.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of an organic molecule is governed by a balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle: polar compounds tend to dissolve in polar solvents, while non-polar compounds favor non-polar solvents.[2][3] The structure of this compound presents several key features that will influence its solubility:
-
The Pyrrolopyrimidine Core: This fused heterocyclic system contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to its potential solubility in protic solvents.
-
The Carboxylic Acid Group (-COOH): This is the most significant contributor to the pH-dependent solubility of the molecule. The carboxyl group can ionize to form a carboxylate anion (-COO⁻).[4] This ionization dramatically increases the polarity of the molecule and, consequently, its solubility in aqueous media.[4]
-
The Chloro Group (-Cl): The chloro substituent adds to the molecular weight and is generally considered to increase hydrophobicity, which may slightly decrease aqueous solubility.
The Overriding Influence of pH
For ionizable compounds like this compound, pH is the most critical factor influencing aqueous solubility.[5][6]
-
In acidic conditions (low pH): The carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and is expected to have lower aqueous solubility.[7]
-
In alkaline conditions (high pH): The carboxylic acid will be deprotonated to its conjugate base, the carboxylate ion (R-COO⁻).[4][7] This charged species is significantly more polar and will exhibit much higher aqueous solubility.
This pH-dependent behavior is a critical consideration for predicting in vivo absorption, as the pH varies dramatically throughout the gastrointestinal tract.
The Role of Temperature and Solvent Selection
Temperature generally has a positive correlation with the solubility of solids in liquids, as increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[8][9]
The choice of solvent is paramount for both experimental work and potential formulation development. A range of solvents with varying polarities should be considered to fully characterize the solubility profile.
Experimental Determination of Solubility
A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic measurements.
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves when a stock solution (typically in DMSO) is added to an aqueous buffer.[10][11][12][13] It is often used in the early stages of drug discovery for rapid compound assessment.[14]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with the undissolved solid.[1][15][16] This is a more time- and resource-intensive measurement but provides the definitive solubility value under a given set of conditions.[1]
Essential Equipment and Reagents
-
This compound (solid form)
-
Analytical balance
-
pH meter
-
Thermomixer or shaking incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks, pipettes, and vials
-
A range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)
-
Reagent grade water
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol is based on the well-established shake-flask method, which is considered the gold standard for equilibrium solubility measurement.[20][21]
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of vials. A key principle is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
To each vial, add a precise volume of the desired solvent (e.g., buffers of varying pH).
-
Seal the vials tightly.
Step 2: Equilibration
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[15]
Step 3: Sample Separation
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.
Step 4: Quantification by HPLC-UV
-
Prepare a series of calibration standards of the compound in a suitable solvent at known concentrations.
-
Develop a suitable HPLC method to separate the analyte from any potential impurities.
-
Inject the filtered samples and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the saturated samples by interpolating their peak areas from the calibration curve. This concentration represents the thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination
This protocol is a high-throughput method suitable for early-stage screening.[10][11][13]
Step 1: Preparation of Stock Solution
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
Step 2: Serial Dilution and Precipitation
-
In a 96-well plate, add the aqueous buffer of choice to each well.
-
Add a small volume of the DMSO stock solution to the first row of wells and mix.
-
Perform a serial dilution across the plate.
-
Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours) with shaking.[12]
Step 3: Analysis
-
Nephelometry: Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is observed indicates the concentration at which the compound precipitates, thus defining its kinetic solubility.[22]
-
UV-Vis Spectroscopy: After incubation, filter the plate and measure the UV absorbance of the filtrate. The concentration can be determined by comparison to a standard curve.[11]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, structured tables for easy comparison.
Table 1: Predicted Solubility Profile of this compound
| Feature | Predicted Influence on Aqueous Solubility | Rationale |
| Pyrrolopyrimidine Core | Moderate | Heteroatoms allow for hydrogen bonding. |
| Carboxylic Acid Group | High (pH-dependent) | Ionization at higher pH significantly increases polarity and solubility.[4][23] |
| Chloro Group | Low (negative) | Increases hydrophobicity. |
Table 2: Experimental Thermodynamic Solubility Data
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| pH 1.2 Buffer | 37 | [Experimental Value] | [Calculated Value] |
| pH 4.5 Buffer | 37 | [Experimental Value] | [Calculated Value] |
| pH 6.8 Buffer | 37 | [Experimental Value] | [Calculated Value] |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
Visualizing the Workflow and Key Relationships
Diagrams are essential for illustrating complex workflows and conceptual relationships.
Caption: Thermodynamic Solubility Workflow via the Shake-Flask Method.
Caption: The Influence of pH on the Solubility of a Carboxylic Acid.
Conclusion and Future Directions
This guide has outlined a robust, first-principles approach to determining the solubility of this compound. By systematically applying the detailed experimental protocols, researchers can generate the high-quality, reliable data necessary to advance their drug discovery and development programs. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, providing a foundational framework for one of the most critical early-stage assessments in pharmaceutical science.
References
- 1. evotec.com [evotec.com]
- 2. youtube.com [youtube.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. brainly.com [brainly.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. reddit.com [reddit.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchgate.net [researchgate.net]
Biological activity of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives A Focus on the 5-Carboxylic Acid Scaffold as a Keystone for Medicinal Chemistry
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine, a bioisosteric analog of purine also known as 7-deazapurine, represents a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties have made it a cornerstone in the development of highly selective and potent inhibitors for a range of therapeutic targets, particularly protein kinases. This guide provides a comprehensive technical overview of the biological activities associated with derivatives of the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine core, with a particular focus on the strategic importance of the 5-carboxylic acid functionality as a versatile synthetic handle for creating diverse chemical libraries. We will explore synthetic strategies, delve into the primary mechanism of action as kinase inhibitors, analyze their potent anticancer activities, and provide detailed, field-proven experimental protocols for their evaluation.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Drug Discovery
The pyrrolo[2,3-d]pyrimidine core is a heterocyclic system found in the composition of most nucleotides.[1] Its structural similarity to adenine, lacking only the nitrogen at the 7-position, allows it to function as an effective mimic in biological systems, particularly in the ATP-binding pockets of protein kinases. This has led to the successful development of several FDA-approved drugs, including the Janus Kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, validating the therapeutic potential of this scaffold.[2][3] The strategic placement of a chlorine atom at the C2 position and a carboxylic acid at the C5 position (or isomeric C6) creates a highly versatile intermediate. The chloro group can be readily displaced in nucleophilic substitution reactions, while the carboxylic acid is primed for amidation or esterification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Carboxylic Acid Derivatives
The synthesis of these derivatives is a critical step in their development. While direct literature on the 5-carboxylic acid is sparse, a robust and illustrative pathway can be adapted from the well-documented synthesis of the isomeric 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[4][5] This process demonstrates the key chemical transformations required.
The rationale for this multi-step synthesis involves building the pyrrolo[2,3-d]pyrimidine core and then functionalizing it. The N7 position is often alkylated (e.g., with a cyclopentyl group) early in the synthesis to improve solubility and modulate binding interactions. The crucial carboxylic acid moiety is typically introduced in a late-stage oxidation of a corresponding aldehyde. This aldehyde is, in turn, formed from a primary alcohol, which can be installed via various methods.
Illustrative Synthetic Workflow
Caption: Synthetic pathway for 2-Chloro-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives.
Representative Synthetic Protocol: Oxidation of Aldehyde to Carboxylic Acid
This protocol is adapted from the synthesis of the 6-carboxylic acid isomer and represents a critical step in generating the core structure.[4][5]
-
Dissolution: The starting material, 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1 equivalent), is dissolved in a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Expert Insight: DMF is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for heating if necessary, although this specific reaction proceeds at room temperature.
-
-
Addition of Oxidant: Oxone® (potassium peroxymonosulfate, ~1.2 equivalents) is added to the solution portion-wise.
-
Expert Insight: Oxone® is a versatile and relatively mild oxidizing agent, which is effective for converting aldehydes to carboxylic acids without over-oxidizing other sensitive functional groups on the heterocyclic core. The reaction is monitored for 6 hours.
-
-
Precipitation and Isolation: Upon reaction completion (monitored by TLC or LC-MS), water is added to the reaction mixture.
-
Expert Insight: The target carboxylic acid product is typically less soluble in the aqueous/DMF mixture than the starting aldehyde or the inorganic byproducts, causing it to precipitate. This provides a straightforward initial purification step.
-
-
Filtration: The resulting solid precipitate is collected by vacuum filtration, washed with water, and dried to yield the target product, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
-
Self-Validation: The purity and identity of the product must be confirmed by analytical methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Key Biological Activities and Therapeutic Potential
The derivatized 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold exhibits a remarkable breadth of biological activities, primarily centered around anticancer and anti-inflammatory applications.
Kinase Inhibition: A Dominant Mechanism of Action
The 7-deazapurine core is an exceptional "hinge-binding" motif. It forms critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site. This anchoring allows the various substituents, introduced via the C2 and C5 positions, to project into other regions of the ATP pocket, thereby determining the inhibitor's potency and selectivity. Derivatives of this scaffold have been shown to inhibit a wide array of kinases.[6][7]
Key Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor (VEGFR2).[2][8][9] Inhibition of these targets is a cornerstone of modern cancer therapy.
-
Non-Receptor Tyrosine Kinases: Such as Janus Kinases (JAKs) and Interleukin-2-inducible T-cell Kinase (Itk), which are crucial nodes in cytokine signaling pathways relevant to inflammation, autoimmune disorders, and hematological malignancies.[10][11]
-
Cell Cycle Kinases: Including Cyclin-Dependent Kinase 2 (CDK2) and CDK9/CyclinT, which are essential for cell cycle progression.[9][12] Their inhibition can lead to cell cycle arrest and is a validated anticancer strategy.
-
Other Kinases: The scaffold has also shown activity against RET kinase (implicated in thyroid and lung cancers) and p21-activated kinase 4 (PAK4).[3][6]
Caption: Inhibition of the EGFR signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.
Anticancer and Cytotoxic Effects
Derivatives of the pyrrolo[2,3-d]pyrimidine core consistently demonstrate potent cytotoxic activity against a range of human cancer cell lines.[8][10] This activity is a direct consequence of their ability to inhibit key kinases and disrupt downstream signaling pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[9][10][13]
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tricyclic Pyrrolo[2,3-d]pyrimidine (8g) | HT-29 (Colon) | 4.01 ± 0.20 | [1] |
| Pyrrolo[2,3-d]pyrimidine-Urea (10b) | MCF-7 (Breast) | 1.66 | [10] |
| Pyrrolo[2,3-d]pyrimidine-Urea (10a) | PC3 (Prostate) | 0.19 | [10] |
| Pyrrolo[2,3-d]pyrimidine-Urea (9e) | A549 (Lung) | 4.55 | [10] |
| Halogenated Benzohydrazide (5k) | HepG2 (Liver) | 29 - 59 (range) | [8][9] |
Mechanisms of Cytotoxicity:
-
Apoptosis Induction: Treatment with these compounds leads to a significant increase in apoptotic cells, as confirmed by Annexin V binding assays.[10] Mechanistic studies show this occurs via the intrinsic pathway, marked by the upregulation of pro-apoptotic proteins like Bax and Caspase-3 and the downregulation of anti-apoptotic Bcl-2.[8][9]
-
Cell Cycle Arrest: Analysis by flow cytometry reveals that these derivatives can cause cell cycle arrest at various phases, such as G0/G1 or G2/M, preventing cancer cells from progressing through division.[10][13]
Caption: Standard experimental workflow for an in vitro cytotoxicity (MTT) assay.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrrolo[2,3-d]pyrimidine scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
Halogenation: The introduction of halogen atoms (F, Cl, Br) at specific positions can significantly enhance potency.[8] For example, a bromine substituent on a phenyl ring attached to the core enhanced cytotoxic potency against colon cancer cells.[1] This is often due to favorable halogen bonding interactions within the target protein's active site.
-
Pyrrole N-H Group: The hydrogen on the pyrrole ring (N7-H) is often essential for biological activity, likely participating in a key hydrogen bond with the target protein.[2] However, substitution at this position with groups like cyclopentyl or benzyl can also be used to tune selectivity and pharmacokinetic properties.[4][14]
-
Side Chains and Rings: The nature of the groups attached to the core scaffold dictates target selectivity. For instance, condensed pyrimidinones containing an azepine ring demonstrated selective antitumor activity on the HT-29 colon cancer cell line.[1]
Experimental Protocols
The following are standardized, self-validating protocols for assessing the biological activity of novel 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines (e.g., A549, MCF-7), complete culture medium, test compounds, Doxorubicin (positive control), DMSO (vehicle), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should be <0.5%.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
-
Self-Validation and Controls:
-
Positive Control: Doxorubicin is used as a standard cytotoxic agent to ensure the assay is responsive.[1]
-
Vehicle Control: Wells treated with DMSO-containing medium only (at the same concentration as the test wells) serve as the 100% viability reference.
-
Blank Control: Wells with medium but no cells are used to subtract background absorbance.
-
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cancer cell lines, test compounds, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Methodology:
-
Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentration) for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Self-Validation and Controls:
-
Untreated Control: A sample of untreated cells is used to define the baseline quadrants for viable, apoptotic, and necrotic cells.
-
Positive Control: A known apoptosis inducer (e.g., Staurosporine) can be used to validate the staining procedure.
-
Single Staining Controls: Samples stained with only Annexin V-FITC or only PI are necessary for setting proper compensation and gates on the flow cytometer.
-
Conclusion and Future Directions
Derivatives of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are a profoundly important class of molecules in medicinal chemistry. Their proven success as kinase inhibitors and potent anticancer agents provides a strong foundation for future development. The strategic positioning of the chloro and carboxylic acid groups offers a powerful platform for generating novel compounds with improved potency, selectivity, and drug-like properties. Future research will likely focus on developing inhibitors against novel and challenging kinase targets, overcoming drug resistance mutations, and exploring their potential in other therapeutic areas such as immunology and neurodegenerative diseases. The continued exploration of the chemical space around this privileged scaffold promises to yield the next generation of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. sci-hub.box [sci-hub.box]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1 [chemicalbook.com]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: A Deep Dive into 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid as a Privileged Drug Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-deazapurine core, and specifically the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for strategic interactions with a multitude of biological targets, leading to the development of highly potent and selective therapeutics. This guide provides a comprehensive technical overview of this privileged scaffold, from its synthesis and chemical properties to its profound impact on drug discovery, particularly in the realm of kinase inhibitors. We will explore the nuanced synthetic strategies, delve into the critical signaling pathways modulated by its derivatives, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, a bioisostere of purine, has emerged as a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of novel drugs. The inherent biological relevance of the purine structure, a fundamental component of nucleic acids and vital coenzymes, provides a compelling rationale for the success of its analogs.
The this compound core, the focus of this guide, offers a unique combination of reactive handles and structural features that medicinal chemists can exploit to fine-tune pharmacological properties. The chlorine atom at the 2-position serves as a versatile synthetic handle for introducing a wide array of substituents via nucleophilic substitution reactions. The carboxylic acid at the 5-position provides a key interaction point for forming hydrogen bonds with target proteins and can be further modified to modulate solubility and pharmacokinetic profiles. The pyrrole nitrogen (N7) offers another site for derivatization to explore the structure-activity relationship (SAR).
This guide will serve as a technical resource for researchers, providing not only a theoretical understanding of this scaffold's importance but also practical, actionable protocols to facilitate its use in drug discovery programs.
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Several synthetic routes have been reported, often starting from readily available pyrimidine precursors. A common and effective strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functional group manipulations.
Below is a representative synthetic workflow, compiled from various literature sources, to provide a coherent and practical guide for laboratory synthesis.
Synthetic Workflow Diagram
Caption: A plausible synthetic route to the target scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of established synthetic transformations for similar structures and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of glycine ethyl ester hydrochloride (1.2 eq) and triethylamine (1.2 eq) in THF dropwise at 0 °C.
-
Addition of Starting Material: After stirring for 30 minutes, add a solution of 2,4-dichloro-5-formylpyrimidine (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
Step 2: Selective Dechlorination to Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
-
Reaction Setup: Dissolve the product from Step 1 in a mixture of acetic acid and an appropriate solvent like ethanol.
-
Reduction: Add zinc dust (2-3 eq) portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a temperature of 40-50 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc. Concentrate the filtrate under reduced pressure.
-
Purification: Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl ester from Step 2 in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1N hydrochloric acid (HCl). A precipitate will form.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
The Scaffold in Action: A Gateway to Potent Kinase Inhibitors
The this compound scaffold is a privileged starting point for the synthesis of a diverse range of kinase inhibitors. The strategic placement of functional groups allows for the exploration of chemical space around the core, leading to the discovery of potent and selective modulators of key signaling pathways implicated in cancer and inflammatory diseases.
Key Therapeutic Targets and Approved Drugs
While no currently approved drug contains the exact this compound structure, the broader pyrrolo[2,3-d]pyrimidine core is a central feature in several blockbuster drugs, highlighting the therapeutic potential of this heterocyclic system. These successes provide a strong rationale for the continued exploration of derivatives of our title scaffold.
| Drug Name (Brand Name) | Target Kinase(s) | Approved Indications |
| Tofacitinib (Xeljanz®) | JAK1, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[1][2] |
| Ruxolitinib (Jakafi®) | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[3] |
| Baricitinib (Olumiant®) | JAK1, JAK2 | Rheumatoid Arthritis, Alopecia Areata, COVID-19[4][5][6] |
These examples underscore the power of the pyrrolo[2,3-d]pyrimidine scaffold in targeting the Janus Kinase (JAK) family, which plays a pivotal role in cytokine signaling and immune responses.
Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives
The versatility of the scaffold allows for the targeting of various kinase families. Below are simplified diagrams of key signaling pathways where inhibitors based on this core have shown significant activity.
Caption: Inhibition of the JAK-STAT pathway.
Caption: Targeting the EGFR signaling cascade.
Biological Evaluation: Assessing Therapeutic Potential
Once novel derivatives of the this compound scaffold are synthesized, their biological activity must be rigorously evaluated. A standard cascade of in vitro assays is typically employed to determine potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Protocol: Radiometric Kinase Assay ([³²P]-ATP)
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and the kinase assay buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffer such as HEPES).
-
Compound Addition: Add the test compounds at various concentrations (usually a serial dilution) to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]-ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of the compounds on the growth and viability of cancer cell lines that are dependent on the target kinase.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[3][7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and inherent biological relevance have made it a valuable starting point for the development of numerous kinase inhibitors. The continued exploration of this scaffold, through the design and synthesis of novel derivatives and their evaluation in robust biological assays, holds immense promise for the discovery of next-generation therapeutics for a wide range of diseases. As our understanding of the complex signaling networks that drive disease progresses, the strategic deployment of such versatile scaffolds will undoubtedly remain a cornerstone of successful drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchhub.com [researchhub.com]
The Resurgence of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Enduring Appeal of the 7-Deazapurine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a multitude of biological targets, leading to a diverse range of pharmacological activities. The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, stands as a testament to this principle.[1][2] Its structural mimicry of the purine base in ATP allows it to effectively compete for the ATP-binding sites of numerous protein kinases, making it a cornerstone in the development of targeted therapies.[3][4] This guide provides an in-depth exploration of the discovery of novel pyrrolo[2,3-d]pyrimidine derivatives, from rational design and synthesis to rigorous biological evaluation and mechanistic elucidation, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible results.
Strategic Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold
The synthetic accessibility of the pyrrolo[2,3-d]pyrimidine core is a key factor in its widespread use. A variety of synthetic strategies have been developed, each with its own advantages depending on the desired substitution patterns and overall efficiency.[5][6] Here, we will focus on two powerful and versatile approaches: a one-pot, three-component reaction for rapid library synthesis and a copper-catalyzed coupling reaction for more complex, targeted derivatives.
One-Pot, Three-Component Synthesis: A Rapid and Efficient Approach
This method offers a streamlined route to polyfunctionalized pyrrolo[2,3-d]pyrimidines, ideal for generating a library of analogs for initial screening.[7] The convergence of three starting materials in a single reaction vessel minimizes purification steps and improves overall yield.
Experimental Protocol: One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [7]
-
Reaction Setup: To a round-bottom flask, add arylglyoxal (1.0 eq), 6-amino-1,3-dimethyluracil (1.0 eq), and a barbituric acid derivative (1.0 eq).
-
Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 5 mol%).
-
Reaction Conditions: Stir the mixture at 50°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality: The choice of TBAB as a catalyst is based on its properties as a phase-transfer catalyst and its ability to activate the substrates, facilitating the cascade of reactions. The relatively low temperature and use of ethanol as a solvent make this a greener and more practical approach compared to methods requiring harsh conditions or toxic solvents.
Copper-Catalyzed Coupling: A Versatile Route to Complex Derivatives
For the synthesis of more elaborate pyrrolo[2,3-d]pyrimidine derivatives, particularly those with specific substitutions at the N7 position, a copper-catalyzed cross-coupling reaction provides a robust and adaptable method.[3]
Experimental Protocol: Synthesis of N-Substituted Pyrrolo[2,3-d]pyrimidines [3]
-
Starting Material Synthesis: Prepare the key intermediate, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, through established literature procedures.
-
Coupling Reaction: In a reaction vessel, combine 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired aryl or alkyl halide (1.2 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a suitable ligand (e.g., a diamine), and a base (e.g., K2CO3 or Cs2CO3).
-
Solvent and Conditions: Use a high-boiling polar aprotic solvent such as DMF or DMSO and heat the reaction mixture at a temperature ranging from 80 to 120°C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality: The copper-catalyzed N-arylation or N-alkylation allows for the introduction of a wide range of substituents at the pyrrole nitrogen, a position often crucial for modulating kinase selectivity and pharmacokinetic properties. The choice of ligand is critical for stabilizing the copper catalyst and facilitating the cross-coupling process.
Biological Evaluation: From In Vitro Potency to Cellular Efficacy
The biological evaluation of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives is a multi-step process designed to assess their potency, selectivity, and cellular effects. This typically involves a combination of biochemical assays to determine direct target engagement and cell-based assays to evaluate their impact on cancer cell viability and signaling pathways.
Biochemical Kinase Inhibition Assays
The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[8] Therefore, a direct measure of their inhibitory activity against a panel of purified kinases is a critical first step.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR) [8][9]
-
Reaction Mixture Preparation: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution). Include appropriate controls (e.g., a known inhibitor like staurosporine as a positive control and DMSO as a vehicle control).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) into the substrate, or luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.
Causality: This assay provides a direct measure of the compound's potency against the target kinase, independent of cellular factors. Running the assay against a panel of kinases is crucial to assess the selectivity of the inhibitor.
Cell-Based Assays: Assessing Cellular Effects
While biochemical assays are essential for determining on-target potency, cell-based assays are necessary to understand how a compound affects cancer cells in a more physiologically relevant context.
1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Experimental Protocol: MTT Cell Viability Assay [10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (the concentration required to inhibit cell growth by 50%).
Causality: This assay provides a quantitative measure of the compound's ability to inhibit cancer cell growth. It is a robust and widely used method for initial screening of cytotoxic or cytostatic agents.
2. Apoptosis Induction Assay (Annexin V/PI Staining)
To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is employed.[13][14][15][16][17]
Experimental Protocol: Annexin V/PI Apoptosis Assay [13][14]
-
Cell Treatment: Treat cancer cells with the test compounds at their GI50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Causality: This assay provides a quantitative assessment of the mode of cell death induced by the compounds. The externalization of phosphatidylserine (detected by Annexin V) is an early hallmark of apoptosis, while PI uptake indicates loss of membrane integrity, a characteristic of late apoptosis and necrosis.
Mechanism of Action: Elucidating the Signaling Pathways
Understanding the mechanism of action of a novel pyrrolo[2,3-d]pyrimidine derivative involves identifying the specific signaling pathways it modulates. Given their nature as kinase inhibitors, these compounds often target key pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR, and JAK/STAT pathways.
Targeted Signaling Pathways
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][18][19][20] Dysregulation of EGFR signaling is a common driver of various cancers.[2]
-
VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22][23][24][25]
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is involved in cell proliferation, differentiation, and immune responses.[26][27][28][29][30] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.
Data Presentation and Structure-Activity Relationship (SAR)
A systematic analysis of the structure-activity relationship (SAR) is crucial for optimizing the lead compounds. This involves comparing the biological activity of a series of analogs with varying substituents on the pyrrolo[2,3-d]pyrimidine core.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | R1 | R2 | EGFR IC50 (nM)[31] | VEGFR2 IC50 (nM) | JAK2 IC50 (nM) |
| 12i | -Cl | Acrylamide | 0.21 (T790M) | >1000 | >1000 |
| Ref-Cmpd | -H | -H | 22 (WT) | - | - |
| Hypothetical A | -F | -H | 15 | 25 | 500 |
| Hypothetical B | -OMe | -H | 50 | 75 | >1000 |
Note: Data for Hypothetical A and B are illustrative for SAR discussion.
From the data, it is evident that the nature of the substituents on the pyrrolo[2,3-d]pyrimidine core significantly influences both potency and selectivity. For instance, the presence of an acrylamide group at the R2 position in compound 12i confers covalent binding to the mutant EGFR, leading to high potency.[31]
Table 2: In Vitro Anti-proliferative Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives [32]
| Compound ID | R-group | HT-29 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 8f | 4-Bromophenyl | 4.55 | >50 | >50 |
| 8g | 4-Bromophenyl, 4-Fluorophenyl | 4.01 | >50 | >50 |
| 10a | 4-Chlorophenyl, 3-Chloro | >50 | 25.33 | >50 |
| 10b | 4-Chlorophenyl, 3-Bromo | >50 | >50 | 30.12 |
Note: Data extracted from a study on tricyclic derivatives.[32]
The SAR from Table 2 suggests that for this particular tricyclic series, specific substitutions are required for activity against different cell lines, with compounds 8f and 8g showing selective activity against the HT-29 colon cancer cell line.
Visualizing the Workflow and Signaling Pathways
Diagrams are invaluable tools for visualizing complex experimental workflows and biological pathways.
Caption: Experimental workflow for the discovery of novel pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
Caption: The JAK/STAT signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility in chemical synthesis and its ability to target a wide range of kinases have led to the development of numerous clinical candidates and approved drugs. Future efforts in this field will likely focus on the development of even more selective inhibitors to minimize off-target effects, the exploration of novel biological targets beyond kinases, and the use of advanced computational methods to guide the rational design of the next generation of pyrrolo[2,3-d]pyrimidine-based therapeutics. The robust and systematic approach outlined in this guide, from synthesis to mechanistic studies, will be instrumental in unlocking the full potential of this remarkable scaffold.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjarr.com [wjarr.com]
- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. promega.com.cn [promega.com.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-techne.com [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. proteopedia.org [proteopedia.org]
- 25. medium.com [medium.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 29. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. shutterstock.com [shutterstock.com]
- 31. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antitumor Properties of Pyrrolo[2,3-d]pyrimidine Compounds
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of the natural purine ring, has emerged as a "privileged structure" in modern oncology, forming the core of numerous targeted therapeutics.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of a wide range of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3][4] This guide provides an in-depth analysis of the antitumor properties of this versatile scaffold, delving into its primary mechanisms of action, showcasing clinically pivotal drugs, outlining a robust preclinical evaluation workflow, and summarizing key structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone of Modern Cancer Therapeutics
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a heterocyclic aromatic compound composed of a pyrimidine ring fused to a pyrrole ring.[5] This structure is of profound interest in medicinal chemistry for several reasons:
-
ATP Mimicry: The scaffold is a structural analog of adenine, the nitrogenous base of adenosine triphosphate (ATP).[2][4] This mimicry allows compounds built on this core to act as competitive inhibitors at the ATP-binding pocket of numerous protein kinases, a class of enzymes central to cancer cell proliferation, survival, and angiogenesis.[2][3]
-
Synthetic Tractability: The core structure is synthetically versatile, allowing for chemical modifications at multiple positions. This enables the fine-tuning of potency, selectivity, and pharmacokinetic properties to develop optimized drug candidates.[2][5]
-
Proven Clinical Success: The therapeutic potential of this scaffold is not merely theoretical. It is the foundation for several FDA-approved drugs targeting a diverse range of cancers, validating its importance in oncology drug discovery.[6]
Key Mechanisms of Antitumor Activity
Pyrrolo[2,3-d]pyrimidine derivatives exert their antitumor effects primarily through two distinct mechanisms: inhibition of folate metabolism and modulation of critical protein kinase signaling pathways.
Antifolate Activity: Disrupting Nucleotide Synthesis
One of the earliest and most successful applications of the pyrrolo[2,3-d]pyrimidine scaffold is in the class of antifolate chemotherapy agents. These drugs disrupt the synthesis of essential nucleotide precursors, thereby halting DNA and RNA production and inhibiting the growth of rapidly dividing cancer cells.[7][8]
Pemetrexed (Alimta®) is a prime example. It is a multi-targeted antifolate that inhibits at least three key enzymes in the folate pathway:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)[7][9][10]
By blocking these enzymes, pemetrexed depletes the cellular pools of thymidine and purine nucleotides, leading to cell death.[10][11] It is approved for the treatment of malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[7]
Kinase Inhibition: Targeting Aberrant Cell Signaling
The majority of modern pyrrolo[2,3-d]pyrimidine-based drugs are potent protein kinase inhibitors.[2][3] Dysregulation of kinase signaling is a hallmark of many cancers, driving uncontrolled cell growth and survival.[12]
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[13] Hyperactivation of this pathway, often due to mutations like JAK2V617F, is a key driver of myeloproliferative neoplasms (MPNs).[14][15]
Ruxolitinib (Jakafi®) is a potent, selective inhibitor of JAK1 and JAK2.[14][16] By binding to the ATP pocket of these kinases, ruxolitinib blocks the downstream phosphorylation of STAT proteins, which in turn inhibits myeloproliferation and reduces the production of pro-inflammatory cytokines.[13][14] This mechanism is effective regardless of the JAK2 mutational status.[14] Ruxolitinib is approved for treating myelofibrosis and polycythemia vera.[13][16]
Caption: Ruxolitinib inhibits JAK1/2, blocking the JAK-STAT pathway.
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation.[17][18] Mutations in the EGFR gene can lead to its constitutive activation, a common driver in NSCLC.[19] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as highly potent and selective EGFR tyrosine kinase inhibitors (TKIs), often targeting specific resistance mutations like T790M.[19] These compounds covalently bind to the EGFR active site, providing durable inhibition.[19]
Clinically Relevant Pyrrolo[2,3-d]pyrimidine Derivatives
The versatility of the scaffold is demonstrated by the distinct mechanisms and clinical applications of its derivatives.
| Drug Name | Brand Name | Primary Target(s) | Mechanism of Action | Key Indications |
| Pemetrexed | Alimta® | TS, DHFR, GARFT | Antifolate, inhibits purine and pyrimidine synthesis.[7][9] | Malignant Pleural Mesothelioma, Non-Squamous NSCLC.[7] |
| Ruxolitinib | Jakafi® | JAK1, JAK2 | Kinase inhibitor, blocks JAK-STAT signaling.[14][16] | Myelofibrosis, Polycythemia Vera, Steroid-Refractory GVHD.[16] |
| Ribociclib | Kisqali® | CDK4, CDK6 | Kinase inhibitor, blocks cell cycle progression at G1/S.[6] | HR+, HER2- Advanced or Metastatic Breast Cancer. |
Preclinical Evaluation Workflow: A Practical Guide
The successful development of a novel pyrrolo[2,3-d]pyrimidine-based antitumor agent requires a rigorous and systematic preclinical evaluation. This workflow ensures that only the most promising candidates advance toward clinical trials.
Caption: A streamlined preclinical workflow for evaluating kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: This initial screen directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A luminescence-based assay, such as the Kinase-Glo® platform, quantifies the amount of ATP remaining after a kinase reaction, where a lower signal indicates higher kinase activity and thus weaker inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations. Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to proceed.
-
ATP Detection: Add 15 µL of Kinase-Glo® reagent to each well. This reagent lyses the cells (if applicable) and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP present.
-
Signal Measurement: Incubate for an additional 10 minutes in the dark to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the data against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Proliferation/Viability Assay (MTT Assay)
Rationale: This assay moves from a biochemical to a cellular context, assessing the compound's ability to inhibit cancer cell growth or induce cell death. The MTT assay measures the metabolic activity of living cells, which is proportional to cell number.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.[5] A 72-hour incubation period is standard to observe significant effects on cell proliferation.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Protocol: In Vivo Xenograft Efficacy Model
Rationale: This is the gold standard for evaluating a compound's antitumor activity in a living organism. It assesses not only efficacy but also provides insights into dosing, scheduling, and potential toxicities.[20]
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ PANC-1 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[20]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This ensures that the treatment starts on established tumors.
-
Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg, daily for 10 days).[20]
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrrolo[2,3-d]pyrimidine inhibitors relies on a deep understanding of their SAR. Medicinal chemistry efforts have revealed key structural requirements for activity against various kinases.[2][17]
-
C4 Position: The substituent at the C4 position of the pyrimidine ring is crucial for interacting with the hinge region of the kinase ATP-binding pocket. An amino group or a substituted aniline is often found here, forming critical hydrogen bonds.
-
C5 Position: Modifications at the C5 position of the pyrrole ring are often used to enhance potency and selectivity. Bulky or extended groups at this position can exploit specific sub-pockets within the kinase domain.
-
N7 Position: The pyrrole nitrogen (N7) can be substituted to modulate physicochemical properties like solubility and cell permeability without directly engaging in binding interactions.
-
C2 Position: The C2 position on the pyrimidine ring is another point for modification, often bearing a small substituent or remaining unsubstituted to avoid steric clashes.[21]
For instance, in EGFR inhibitors, a Michael acceptor group is often incorporated into the C4 substituent to form a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition.[19]
Future Directions and Emerging Targets
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold continues to be explored. Future research is focused on:
-
Next-Generation Inhibitors: Developing compounds that overcome acquired resistance to existing therapies, such as new EGFR inhibitors active against tertiary mutations.[19]
-
Multi-Targeted Agents: Designing single molecules that inhibit multiple key kinases in a cancer signaling network, potentially offering broader efficacy and overcoming pathway redundancy.[12][22]
-
Novel Kinase Targets: Applying the scaffold to inhibit emerging cancer targets like p21-activated kinase 4 (PAK4) and Discoidin Domain Receptors (DDRs).[5][23][24]
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a validated and highly fruitful starting point for the design of novel antitumor agents. Its ability to mimic ATP allows for the potent and often selective inhibition of key oncogenic drivers, from metabolic enzymes to a vast array of protein kinases. Through rational design informed by deep SAR understanding and rigorous preclinical evaluation, compounds based on this privileged core structure will undoubtedly continue to yield impactful cancer therapies, improving patient outcomes in a wide range of malignancies.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pemetrexed - Wikipedia [en.wikipedia.org]
- 8. How does pemetrexed work? [drugs.com]
- 9. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PathWhiz [pathbank.org]
- 14. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 16. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 19. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases, fundamental regulators of cellular signaling, have become one of the most significant classes of drug targets in modern medicine. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" heterocyclic system in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP.[1][2][3] This mimicry allows derivatives to function as ATP-competitive inhibitors, effectively blocking kinase activity.[4][5][6] The remarkable success of this scaffold is exemplified by the development and approval of drugs such as Tofacitinib and Ruxolitinib, which target the Janus kinase (JAK) family.[7][8] This guide provides a comprehensive technical overview of pyrrolo[2,3-d]pyrimidine derivatives, delving into their mechanism of action on the JAK-STAT pathway, the critical structure-activity relationships that govern their potency and selectivity, and the experimental methodologies essential for their synthesis and evaluation.
The Central Role of Kinases and the Rise of the Pyrrolo[2,3-d]pyrimidine Scaffold
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction.[9] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them prime targets for therapeutic intervention.[10] A predominant strategy in kinase-targeted drug discovery is the development of small molecules that compete with adenosine 5'-triphosphate (ATP), the universal phosphate donor, for binding within the kinase's catalytic site.[4][11][12]
The pyrrolo[2,3-d]pyrimidine nucleus, a 7-deazapurine, is an isostere of adenine and serves as an ideal pharmacophore for ATP-competitive inhibition.[1][2][3] Its inherent structure allows it to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine itself.[1][13] This foundational interaction provides a stable anchor, allowing medicinal chemists to introduce various substituents to achieve high potency and selectivity for specific kinase targets.[1][10] This adaptable platform has led to the successful development of inhibitors for numerous kinases, most notably the Janus kinases.[8]
The Target: Janus Kinase (JAK) Family
The Janus kinase (JAK) family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[7][14][15] These enzymes are indispensable for signaling initiated by a wide range of cytokines and growth factors, which are central to immunity, inflammation, and hematopoiesis.[9][16]
Structurally, JAKs possess a unique architecture containing a catalytically active kinase domain (JH1) and a catalytically inactive pseudokinase domain (JH2) that negatively regulates the JH1 domain's activity.[14][15] Cytokine receptors lack intrinsic kinase activity and rely on associated JAKs to initiate the signaling cascade.[9][15] The expression of JAKs varies; JAK1, JAK2, and TYK2 are ubiquitously expressed, whereas JAK3 expression is largely restricted to hematopoietic cells, making it an attractive target for immunomodulatory drugs with potentially fewer systemic side effects.[14][17]
Mechanism of Action: Intercepting the JAK-STAT Signaling Cascade
Pyrrolo[2,3-d]pyrimidine derivatives exert their therapeutic effect by inhibiting the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a primary communication route from the cell surface to the nucleus for many cytokines.[18][19][20] The dysregulation of this pathway is a key factor in various inflammatory and autoimmune diseases.[21]
The signaling process proceeds as follows:
-
Ligand Binding & Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization or oligomerization.[19][20]
-
JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other via trans-phosphorylation.[20]
-
STAT Recruitment: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.[20] These phosphorylated tyrosines serve as docking sites for STAT proteins.
-
STAT Phosphorylation and Dimerization: Once recruited to the receptor, STATs are themselves phosphorylated by the active JAKs.[21] This phosphorylation event causes the STATs to detach from the receptor, form homo- or heterodimers, and expose a nuclear localization signal.
-
Nuclear Translocation and Gene Transcription: The STAT dimer translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[18][21] These genes are often involved in inflammatory and immune responses.
Pyrrolo[2,3-d]pyrimidine-based inhibitors function by competitively binding to the ATP pocket of the JAK kinase domain (JH1). This blockade prevents the phosphorylation of JAKs, receptors, and STATs, effectively halting the signal transduction cascade at its origin.[22][23]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Janus kinase (JakA) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 9. Jak Kinases - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Janus kinases (Jaks) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Janus kinase - Wikipedia [en.wikipedia.org]
- 16. Janus kinase (JakA) family | Enzymes | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. cusabio.com [cusabio.com]
- 22. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: A Detailed Guide for Medicinal Chemists
Introduction
The 7-deazapurine core, chemically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a privileged heterocyclic system in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, polymerases, and other enzymes crucial in cellular signaling pathways. Consequently, derivatives of this scaffold have been extensively investigated as potential therapeutic agents for various diseases, including cancer, viral infections, and inflammatory disorders.[1]
This comprehensive guide provides detailed application notes and protocols for the synthesis of a key derivative, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid . This molecule serves as a versatile building block for the elaboration of more complex drug candidates, with the chloro and carboxylic acid functionalities offering orthogonal handles for further chemical modifications. We will explore two primary synthetic strategies, each with its own set of advantages and experimental considerations, to provide researchers with a robust and adaptable framework for obtaining this valuable intermediate.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through two logical and effective routes, primarily differing in the stage at which the C5-carboxylic acid functionality is introduced.
-
Strategy A: The Convergent Approach. This strategy involves the initial synthesis of a pyrimidine precursor already bearing the C5-carboxylate group, followed by the construction of the fused pyrrole ring. This approach is often favored for its directness and potentially higher overall yield.
-
Strategy B: The Late-Stage Functionalization Approach. In this alternative route, the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core is first assembled, and the carboxylic acid group is introduced at the C5 position in a subsequent step. This pathway offers flexibility, allowing for the synthesis of various C5-substituted analogs from a common intermediate.
The following sections will provide a detailed, step-by-step protocol for each of these synthetic strategies, complete with mechanistic insights and practical considerations.
Strategy A: The Convergent Synthesis
This approach leverages the construction of the pyrrole ring onto a pre-functionalized pyrimidine core. The key steps involve the synthesis of an appropriately substituted pyrimidine, followed by a cyclization reaction to form the bicyclic 7-deazapurine system.
Workflow for Strategy A
Caption: Workflow for the convergent synthesis of the target compound.
Detailed Protocols for Strategy A
Step 1: Synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
This starting material can be synthesized from commercially available precursors or obtained from chemical suppliers. A common method involves the chlorination of the corresponding 4-hydroxy pyrimidine derivative.
Step 2: Reaction with Chloroacetaldehyde and Cyclization
In this crucial step, the amino group of the pyrimidine reacts with chloroacetaldehyde (or a more stable synthetic equivalent like chloroacetaldehyde dimethyl acetal) to form an intermediate that subsequently undergoes intramolecular cyclization to build the pyrrole ring.
-
Protocol:
-
To a solution of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or dioxane, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution) and a base like sodium acetate (2.0 eq).[2]
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is purified by column chromatography on silica gel.
-
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Protocol:
-
Dissolve the Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).
-
Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
-
Strategy B: The Late-Stage Functionalization Approach
This strategy involves the initial synthesis of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the carboxylic acid functionality at the C5 position. This is typically achieved through a formylation reaction followed by oxidation.
Workflow for Strategy B
Caption: Workflow for the late-stage functionalization synthesis.
Detailed Protocols for Strategy B
Step 1: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This key intermediate can be prepared through various published methods, often starting from commercially available pyrimidine derivatives.[3]
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Causality of Experimental Choice: The pyrrole ring of the 7-deazapurine system is electron-rich and thus susceptible to electrophilic aromatic substitution. The Vilsmeier reagent is a mild electrophile that selectively formylates such systems, typically at the most electron-rich and sterically accessible position, which in this case is C5.
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous DMF (3.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated product, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Step 3: Oxidation of the Aldehyde to a Carboxylic Acid
The final step involves the oxidation of the newly introduced aldehyde group to the target carboxylic acid. Several mild oxidizing agents can be employed for this transformation.
-
Protocol (using Pinnick Oxidation):
-
Dissolve the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5.0 eq) as a chlorine scavenger.
-
To this solution, add a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 3-4 with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
-
Data Summary and Characterization
The following table summarizes the key intermediates and the final product, along with their expected molecular weights and formulas.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C₇H₈ClN₃O₂ | 201.61 |
| Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | C₉H₈ClN₃O₂ | 225.63 |
| 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 |
| 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | C₇H₄ClN₃O | 181.58 |
| This compound | C₇H₄ClN₃O₂ | 197.58 |
Successful synthesis should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and reliable methods for the preparation of this compound. The choice between the convergent and late-stage functionalization strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the overall research objectives. The title compound, with its strategically placed functional groups, is an invaluable intermediate for the synthesis of a diverse library of 7-deazapurine derivatives for biological screening and the development of novel therapeutic agents.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 3. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Modern Organic Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This trifunctional heterocyclic building block is of significant interest due to its embedded pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in numerous FDA-approved kinase inhibitors.[1][2] We will explore its core reactivity, focusing on the strategic manipulation of its three key functional handles: the C2-chloro group, the C5-carboxylic acid, and the N7-pyrrolic nitrogen. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale for protocol choices, providing field-proven methodologies for its application in advanced organic synthesis.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine skeleton, is a cornerstone of modern medicinal chemistry. Its structural resemblance to the native purine bases allows it to function as a potent hinge-binding motif in a multitude of protein kinases.[1] This has led to its incorporation into several blockbuster drugs targeting kinases implicated in cancer, autoimmune disorders, and inflammatory diseases.[3]
This compound is an exceptionally valuable derivative of this scaffold. It offers three distinct points for diversification:
-
C2-Chloro Position : An ideal electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.
-
C5-Carboxylic Acid : A versatile handle for forming amide bonds, esters, or other functionalities, crucial for modulating solubility, cell permeability, and target engagement.
-
N7-Pyrrole Nitrogen : Can be alkylated or arylated to probe interactions within the ATP-binding pocket or to enhance pharmacokinetic properties.
This guide will provide detailed protocols for leveraging these features to construct complex molecular architectures.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | PubChem[4] |
| CAS Number | 186519-92-6 | PubChem[4] |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[4] |
| Molecular Weight | 197.58 g/mol | PubChem[4] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in THF, Dioxane | Inferred |
Safety, Handling, and Storage
Proper handling is crucial for both personal safety and experimental integrity. This class of compounds requires careful management.
-
Hazard Profile : Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][5][6]
-
Personal Protective Equipment (PPE) : Always use in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling : Avoid generating dust. Use only non-sparking tools. Ensure adequate ventilation. Wash hands thoroughly after handling.[7][8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Recommended storage temperature is 2-8°C.[6]
Core Synthetic Protocols: Leveraging the C2-Chloro Position
The chloro-substituent at the C2 position is the primary site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of this position towards oxidative addition to a Pd(0) center.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the method of choice for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in kinase inhibitors.[9][10]
Causality & Rationale : The reaction of an aryl chloride requires a more electron-rich and sterically hindered phosphine ligand compared to bromides or iodides to promote the typically rate-limiting oxidative addition step.[11] The choice of a moderately strong base like K₃PO₄ or K₂CO₃ is critical to facilitate the transmetalation step without causing unwanted side reactions or degradation of the substrate.[12]
Detailed Protocol: Suzuki-Miyaura Coupling of Aryl Boronic Acids
-
Reagent Preparation : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition : To the flask, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (0.02 equiv) with a ligand such as SPhos (0.05 equiv) may be more effective.[11]
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up :
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The introduction of an amine at the C2 position is a common strategy in kinase inhibitor design to form hydrogen bonds within the kinase hinge region. The Buchwald-Hartwig amination is the premier method for this transformation.[13]
Causality & Rationale : This reaction requires a palladium catalyst paired with a specialized, bulky electron-rich ligand (e.g., Xantphos, BINAP) to facilitate the challenging C-N reductive elimination step.[13][14] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the amine (or its hydrochloride salt), generating the active nucleophile for the catalytic cycle.[13]
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation : In an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.05 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Substrate Addition : Add the this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition : Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution : Seal the tube and heat the mixture to 90-110 °C for 6-18 hours, with stirring. Monitor for completion by LC-MS.
-
Work-up :
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, rinsing with ethyl acetate.
-
Concentrate the filtrate. Redissolve the residue in ethyl acetate and water.
-
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl.
-
Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification : Purify the crude material via flash chromatography or preparative HPLC.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful route to install alkynyl groups, which can serve as rigid linkers or as precursors for further transformations.[15][16]
Causality & Rationale : This reaction uniquely employs a dual-catalyst system. The palladium catalyst activates the aryl chloride via oxidative addition, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, which is faster and more efficient than direct reaction of the alkyne. An amine base is used both to deprotonate the alkyne and to act as a solvent.[15]
Detailed Protocol: Sonogashira Coupling
-
Reagent Preparation : To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and copper(I) iodide (CuI, 0.05 equiv).
-
Catalyst & Substrate Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) followed by the terminal alkyne (1.5 equiv).
-
Solvent/Base Addition : Add an anhydrous amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) as the solvent. Anhydrous THF can be used as a co-solvent if needed.
-
Reaction Execution : Stir the reaction at room temperature to 60 °C for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of ammonium chloride (to quench the copper).
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification : Purify the crude product by flash column chromatography.
Protocol: Derivatization of the C5-Carboxylic Acid
The carboxylic acid is a key handle for late-stage functionalization, most commonly through amide bond formation to build structure-activity relationships (SAR).
Causality & Rationale : Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires very high temperatures. Amide coupling reagents, such as HATU or EDC/HOBt, are used to activate the carboxylic acid. They react with the carboxylate to form a highly reactive intermediate (e.g., an active ester) that is readily susceptible to nucleophilic attack by the amine, allowing the reaction to proceed rapidly and efficiently at room temperature. A hindered organic base like DIPEA is used to scavenge the acid produced during the reaction without interfering with the coupling partners.
Detailed Protocol: Amide Bond Formation via HATU Coupling
-
Reagent Preparation : Dissolve the 2-substituted-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Activation : To the solution, add the amine (1.1 equiv), followed by the coupling agent HATU (1.2 equiv), and finally a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
-
Reaction Execution : Stir the mixture at room temperature for 1-4 hours. Monitor for the consumption of the starting acid by LC-MS.
-
Work-up :
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the resulting amide by flash chromatography or recrystallization.
References
- 1. sci-hub.box [sci-hub.box]
- 2. nbinno.com [nbinno.com]
- 3. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 335654-06-3 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Strategic Role of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the ATP purine ring allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity.[3] This application note provides a comprehensive technical guide on the synthesis and utilization of a key functionalized intermediate, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid , in the development of targeted kinase inhibitors. We present detailed, field-proven protocols for the synthesis of this building block, its subsequent elaboration into a representative kinase inhibitor via amide coupling, and a standardized in vitro assay for the evaluation of inhibitory potency. This guide is intended to empower researchers in drug discovery to leverage this versatile scaffold for the creation of novel therapeutics.
Introduction: The 7-Deazapurine Scaffold as a Privileged Structure
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell growth, proliferation, and survival. Consequently, kinase inhibitors have become a major class of targeted therapies.[1]
The 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in kinase inhibitor design. Its defining feature is the replacement of the N7 nitrogen of adenine with a carbon atom, which offers several advantages:
-
Mimicry of ATP: The scaffold effectively mimics the adenine portion of ATP, enabling it to bind to the highly conserved ATP-binding pocket of most kinases.[3]
-
Versatile Substitution: The pyrrole and pyrimidine rings offer multiple points for chemical modification (the C2, C4, C5, and N7 positions), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Proven Clinical Success: This core is present in several FDA-approved kinase inhibitors, including Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), validating its therapeutic potential.[4]
The subject of this guide, This compound , is a particularly valuable building block. The chloro group at the C2 position can serve as a handle for further modifications, such as cross-coupling reactions, while the carboxylic acid at the C5 position provides a convenient point for amide bond formation, a common strategy for extending into solvent-exposed regions of the kinase active site to enhance affinity and selectivity.[5]
Synthesis of this compound
The synthesis of the title compound is most efficiently achieved via the hydrolysis of its corresponding ethyl ester, which is commercially available. This two-step conceptual approach (ester availability followed by hydrolysis) provides a reliable and scalable route for research purposes.
Conceptual Synthetic Workflow
The logical flow for obtaining the target carboxylic acid is outlined below. The starting point is the commercially available ethyl ester.
Caption: Synthetic workflow for the target carboxylic acid.
Detailed Experimental Protocol: Saponification of Ethyl Ester
This protocol describes the base-mediated hydrolysis (saponification) of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate to yield the desired carboxylic acid.[6][7]
Materials:
-
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (Deionized)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 1:1 v/v ratio).
-
Addition of Base: Add solid NaOH or KOH (2.0-3.0 eq) to the stirring solution. Alternatively, an aqueous solution of the base can be used.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully add 1M HCl solution to neutralize the excess base and acidify the mixture to a pH of 2-3. This will precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as Ethyl Acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Expected Outcome: The product should be an off-white to pale yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Application in Kinase Inhibitor Synthesis: Amide Coupling
The carboxylic acid functionality is a prime handle for forming amide bonds, a key linkage in many kinase inhibitors. This allows for the introduction of various amine-containing fragments to probe different regions of the kinase active site.
General Amide Coupling Workflow
The workflow involves activating the carboxylic acid and then reacting it with a desired amine.
Caption: Workflow for amide coupling.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a robust and widely used method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[8]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Lithium Chloride (LiCl) solution (5% aqueous, optional for DMF removal)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Mixture: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1.1-1.3 eq).
-
Solvent and Base: Dissolve the mixture in anhydrous DMF or DCM. Add DIPEA or TEA (2.0-3.0 eq) to the stirring solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DCM, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
If using DMF, pour the reaction mixture into water and extract with EtOAc. The combined organic layers can be washed with a 5% LiCl solution to help remove residual DMF, followed by water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to afford the desired amide-coupled kinase inhibitor.
Table 1: Common Amide Coupling Reagents
| Coupling Reagent | Acronym | Activating Agent | Byproducts | Notes |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms an active ester | Tetramethylurea, HOAt | Highly efficient, low racemization.[8] |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC, EDCI | Forms an O-acylisourea | Water-soluble urea | Byproduct is easily removed by aqueous workup.[9] |
| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea | Dicyclohexylurea (DCU) | DCU is a precipitate, often removed by filtration.[10] |
Biological Evaluation: In Vitro Kinase Inhibition Assay
Once a potential inhibitor is synthesized, its biological activity must be assessed. A common and effective method is an in vitro kinase inhibition assay, which measures the ability of the compound to inhibit the enzymatic activity of a target kinase.
Kinase Inhibition Assay Workflow
The general workflow for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound is depicted below.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general method for determining the IC₅₀ of a test compound against a specific protein kinase using a luminescence-based assay that quantifies ADP production.
Materials:
-
Target Kinase (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Kₘ for the kinase)
-
Synthesized inhibitor compound (stock solution in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well or 96-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Create a serial dilution series of the inhibitor compound in DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is typical.
-
Include a "no inhibitor" control (DMSO only) for 0% inhibition and a "no enzyme" control for background signal.
-
-
Kinase Reaction:
-
In the wells of the assay plate, add a small volume (e.g., 1-5 µL) of the serially diluted compound or DMSO control.
-
Add the kinase enzyme in assay buffer to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP in assay buffer.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the amount of ADP formed. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Table 2: Representative Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) |
| Inhibitor A | JAK1 | 15 |
| Inhibitor A | JAK2 | 25 |
| Inhibitor A | JAK3 | >1000 |
| Inhibitor B | EGFR | 8 |
| Inhibitor B | VEGFR2 | 150 |
This is example data and does not represent a specific compound synthesized from the provided protocols.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of targeted kinase inhibitors. The protocols detailed in this application note provide a robust framework for its synthesis via ester hydrolysis and its subsequent elaboration into potential drug candidates through reliable amide coupling methodologies. Furthermore, the outlined in vitro kinase assay protocol offers a standardized method for assessing the biological activity of these newly synthesized compounds. By leveraging this strategic intermediate, researchers can efficiently explore the vast chemical space around the 7-deazapurine scaffold, paving the way for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and therapeutic potential.
References
- 1. sci-hub.box [sci-hub.box]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid [myskinrecipes.com]
- 6. 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, … [cymitquimica.com]
- 7. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [cymitquimica.com]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a class of heterocyclic compounds of immense interest in medicinal chemistry.[1][2] Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[3] Derivatives of this core are found in numerous clinically significant molecules and natural products known for their potent anti-cancer, anti-inflammatory, antiviral, and antibacterial activities.[3][4][5] Consequently, the development of efficient and versatile synthetic methodologies to functionalize this scaffold is a paramount objective in modern pharmaceutical research.[4][6]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the strategic modification of the pyrrolo[2,3-d]pyrimidine skeleton.[1][7] These reactions enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, allowing for the introduction of a diverse range of substituents at various positions of the heterocyclic core.[8][9] This guide provides an in-depth exploration of the key palladium-catalyzed strategies, offering detailed protocols and the scientific rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Mechanistic Overview
The functionalization of the pyrrolo[2,3-d]pyrimidine ring system is most commonly achieved by targeting halogenated precursors, typically chloro- or iodo-substituted derivatives. The reactivity of these positions varies, with the C4 position being the most susceptible to nucleophilic substitution and palladium-catalyzed coupling, followed by the C2 and C6/C5 positions.[1][10] Regioselectivity can often be controlled by carefully tuning reaction conditions.[1]
Below is a diagram illustrating the common sites for palladium-catalyzed functionalization on the pyrrolo[2,3-d]pyrimidine core.
Caption: Common sites for Pd-catalyzed functionalization.
The Catalytic Cycle: A Unifying Principle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: The general catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C4-Cl) of the pyrrolo[2,3-d]pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerate this process.[11]
-
Transmetalation (for Suzuki, Stille, etc.): The organic group from a second reagent (e.g., an arylboronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organometallic reagent.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[11][12]
Key Palladium-Catalyzed Reactions
The following table summarizes the primary cross-coupling reactions utilized for modifying the pyrrolo[2,3-d]pyrimidine scaffold.
| Reaction Name | Bond Formed | Pyrrolo[2,3-d]pyrimidine Substrate | Coupling Partner | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | C(sp²) - C(sp²) | 4-Chloro, 2-Chloro, 5-Bromo/Iodo | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ / XPhos |
| Buchwald-Hartwig | C(sp²) - N | 4-Chloro, 6-Chloro | Primary/Secondary Amines, Amides | Pd(OAc)₂, Pd₂(dba)₃ / BINAP, XPhos |
| Sonogashira | C(sp²) - C(sp) | 4-Iodo, 5-Iodo, 4-Chloro | Terminal Alkynes | Pd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuI |
| Heck | C(sp²) - C(sp²) | 5-Iodo | Alkenes | Pd(OAc)₂ / PPh₃ |
| C-H Arylation | C(sp²) - C(sp²) | Unsubstituted Pyrrole (C6) | Aryl Halides/Boronic Acids | Pd(OAc)₂ / TEMPO |
Causality Behind Component Selection
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and various Pd(II) complexes are common precatalysts that are reduced in situ to the active Pd(0) species. Pre-formed catalysts like XPhos Pd G2/G3 offer convenience and improved stability.
-
Ligands: The choice of ligand is critical.[11]
-
Bulky Phosphines (e.g., XPhos, SPhos, RuPhos): These Buchwald-type ligands are electron-rich and sterically demanding.[11] This combination promotes the oxidative addition and the final reductive elimination steps, leading to higher efficiency, especially for less reactive substrates like aryl chlorides.[11]
-
Bidentate Phosphines (e.g., BINAP, dppf): These ligands form stable chelate complexes with palladium, which can enhance catalyst stability and influence selectivity.[13] They are frequently used in Buchwald-Hartwig aminations.
-
-
Base: The base plays multiple roles. In Suzuki coupling, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14] In Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido complex.
-
Solvent: Aprotic polar solvents like Dioxane, THF, or DMF are commonly used to solubilize the reactants and catalyst. For Suzuki reactions, the addition of water is often necessary to help dissolve the base and facilitate the formation of the active boronate.[13][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations. They are designed as robust starting points that can be optimized for specific substrates.
General Experimental Workflow
A standardized workflow is essential for reproducibility in palladium-catalyzed reactions.
Caption: Standard workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura C4-Arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the coupling of a 4-chloropyrrolo[2,3-d]pyrimidine with an arylboronic acid, a common strategy for introducing aryl groups at the C4 position.[10][13][15]
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.57 | 1.0 | 1.0 | 154 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 5-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-7H-pyrrolo[2,3-d]pyrimidine.
Causality and Insights:
-
Why Pd(dppf)Cl₂? This catalyst is robust and effective for coupling heteroaryl chlorides. The dppf ligand provides a good balance of electron-donating properties and stability.[13][16]
-
Why K₂CO₃ and Water? The aqueous base is essential for activating the boronic acid for the transmetalation step of the catalytic cycle.[13][14]
-
Why Degas Solvents? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, poisoning the reaction. Degassing removes dissolved oxygen.
Protocol 2: Buchwald-Hartwig C4-Amination of a 4-Chloro-pyrrolo[2,3-d]pyrimidine
This protocol details the synthesis of C4-amino derivatives, a key transformation for building structure-activity relationships in drug discovery programs.[12][13][17]
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine¹ | 283.81 | 1.0 | 1.0 | 284 mg |
| Amine (e.g., 3-picolylamine) | 108.14 | 1.5 | 1.5 | 162 mg (0.16 mL) |
| Pd(OAc)₂ | 224.50 | 0.1 | 0.1 | 22.5 mg |
| BINAP | 622.68 | 0.1 | 0.1 | 62.3 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 3.0 | 977 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 10 mL |
¹Note: N7 protection (e.g., with SEM group) is often required to prevent side reactions and improve solubility.
Step-by-Step Procedure:
-
Assembly: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (22.5 mg, 0.1 mmol), BINAP (62.3 mg, 0.1 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and maintain under a positive pressure of inert gas.
-
Reagent Addition: Add the 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine (284 mg, 1.0 mmol), anhydrous 1,4-dioxane (10 mL), and the amine (1.5 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Pass the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (40 mL) and wash with water (20 mL) and brine (20 mL).
-
Drying & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
-
Deprotection (if necessary): The SEM protecting group can be removed using conditions such as treatment with trifluoroacetic acid (TFA).[13]
Causality and Insights:
-
Why Pd(OAc)₂/BINAP? This is a classic and highly effective catalyst system for Buchwald-Hartwig aminations. BINAP is a bidentate ligand that forms a stable, active complex with palladium.[13][17]
-
Why Cs₂CO₃? A strong, non-coordinating base is needed to deprotonate the amine without interfering with the catalyst. Cs₂CO₃ is highly effective and has good solubility in the reaction mixture.[13]
-
Why Anhydrous Conditions? Water can compete with the amine for coordination to the palladium center and can also hydrolyze the starting halide or product, leading to lower yields.
Protocol 3: Sonogashira C5-Alkynylation of a 5-Iodo-pyrrolo[2,3-d]pyrimidine
This protocol is used to install an alkyne moiety, a versatile functional group that can be used for further transformations (e.g., click chemistry, cyclizations).[18][19]
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 5-Iodo-pyrrolo[2,3-d]pyrimidine derivative | - | 1.0 | 1.0 | Varies |
| Terminal Alkyne | - | 1.5 | 1.5 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 | 19 mg |
| Triethylamine (TEA) | 101.19 | - | - | 5 mL |
| DMF (anhydrous) | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Assembly: To an oven-dried round-bottom flask, add the 5-iodo-pyrrolo[2,3-d]pyrimidine derivative (1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with N₂ or Ar (3 cycles).
-
Solvent & Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (5 mL), and the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) if necessary. The reaction is often complete within 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the triethylamine and DMF.
-
Purification: Redissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify directly by silica gel column chromatography to obtain the 5-alkynyl product.
Causality and Insights:
-
Why a Co-catalyst (CuI)? In the Sonogashira reaction, copper(I) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself.[18]
-
Why Triethylamine? Triethylamine serves as both the base and a solvent. It neutralizes the HI generated during the reaction and helps to deprotonate the terminal alkyne.
-
Why the Iodo-substrate? The C-I bond is weaker and more reactive than C-Br or C-Cl bonds in the oxidative addition step, making iodo-substituted pyrrolopyrimidines ideal substrates for Sonogashira couplings, often allowing the reaction to proceed at lower temperatures.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epublications.vu.lt [epublications.vu.lt]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Derivatization of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Introduction: The Privileged 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including protein kinases, polymerases, and other enzymes.[2][3] This mimicry, combined with the unique electronic properties and synthetic tractability conferred by replacing the N7 nitrogen with a carbon atom, has led to the development of numerous therapeutic agents for cancer, viral infections, and inflammatory diseases.[2][4][5]
The subject of this guide, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is a versatile intermediate offering two primary, orthogonal handles for chemical modification: the carboxylic acid at the C5 position and the chloro group at the C2 position. This dual functionality allows for the systematic and independent introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) critical for modern drug development.
This document provides detailed protocols and technical insights for the derivatization of this key intermediate, focusing on robust and widely applicable synthetic methodologies. We will explore the conversion of the C5-carboxylic acid into a diverse library of amides and esters, followed by palladium-catalyzed cross-coupling reactions to functionalize the C2-chloro position.
Part 1: Derivatization of the C5-Carboxylic Acid Moiety
The carboxylic acid at the C5 position is a versatile functional group that can be readily converted into esters, amides, and other derivatives. Amide formation, in particular, is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to probe hydrogen bonding interactions and modulate physicochemical properties.
Protocol 1: HATU-Mediated Amide Coupling
Rationale & Mechanistic Insight: For the coupling of the C5-carboxylic acid with a primary or secondary amine, we recommend the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). HATU is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization in chiral substrates.[5][6] Its superiority over older reagents stems from the 7-azabenzotriazole (OAt) group.
The reaction proceeds via a two-step mechanism. First, the carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive OAt-active ester.[3][4] This ester is then susceptible to nucleophilic attack by the amine. The pyridine nitrogen atom in the OAt leaving group is believed to facilitate this final step through a hydrogen-bonded, 7-membered ring transition state, which enhances the reaction rate.[3]
Diagram: HATU Amidation Workflow
Caption: Workflow for HATU-mediated amide bond formation.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M solution).
-
Activation: To the stirred solution, add the desired primary or secondary amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.). Note: The base is crucial for deprotonating the carboxylic acid and neutralizing the generated hexafluorophosphate salt.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
| Parameter | Recommended Condition | Rationale |
| Coupling Agent | HATU | High efficiency, low epimerization, suitable for hindered substrates.[5][6] |
| Base | DIPEA (Hünig's base) | Non-nucleophilic; effectively deprotonates the acid without side reactions. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, good for solubilizing reactants. |
| Stoichiometry | Acid:Amine:HATU:DIPEA = 1:1.1:1.2:3 | Slight excess of amine and HATU ensures full conversion of the starting acid. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for rapid reaction; avoids potential side reactions at higher temperatures. |
Alternative Protocol: Esterification via Fischer-Speier Esterification
For the synthesis of simple alkyl esters (e.g., methyl or ethyl esters), a straightforward acid-catalyzed esterification can be employed.
Detailed Step-by-Step Protocol:
-
Setup: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash chromatography.
Part 2: Derivatization at the C2-Chloro Position
The C2-chloro substituent on the electron-deficient pyrimidine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, and alkynyl groups, which are crucial for modulating the electronic and steric properties of potential drug candidates.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale & Mechanistic Insight: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[1] The reaction between the 2-chloro-7-deazapurine scaffold and an aryl- or heteroarylboronic acid (or its ester) is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrrolopyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, particularly for electron-deficient heterocycles like pyrrolo[2,3-d]pyrimidines.[7][8] Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[8]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol:
-
Setup: To a microwave vial or Schlenk tube, add the C5-derivatized 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the aryl- or heteroarylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary. Note: For chloro-substrates, a pre-catalyst system like SPhos Pd G2 (2-5 mol%) can be more effective.[8]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can significantly shorten reaction times.[7]
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Cross-Coupling
Rationale & Mechanistic Insight: The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling the 2-chloro-pyrrolopyrimidine with a terminal alkyne.[2][9] The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI).
The mechanism involves two interconnected catalytic cycles.[9] In the palladium cycle, similar to the Suzuki reaction, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center to yield the alkynylated product and regenerate the Pd(0) catalyst.
Detailed Step-by-Step Protocol:
-
Setup: In a Schlenk tube under an inert atmosphere, combine the C5-derivatized 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as DMF or THF. Then, add the terminal alkyne (1.2-1.5 eq.) followed by a degassed amine base (e.g., triethylamine or DIPEA, 2-3 eq.), which also serves as a solvent in some cases.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Classic and effective system for Sonogashira couplings.[9] |
| Base | Triethylamine (TEA) or DIPEA | Acts as both a base to deprotonate the alkyne and an acid scavenger. |
| Solvent | Anhydrous DMF or THF | Good solubility for reactants and catalysts. |
| Temperature | 25-60 °C | Mild conditions are often sufficient, minimizing side reactions. |
Conclusion
The this compound scaffold provides a robust and flexible platform for the synthesis of diverse compound libraries. By leveraging modern amide coupling reagents like HATU for C5 functionalization and powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings at the C2 position, researchers can efficiently generate novel analogues. The protocols outlined in this guide are based on well-established, reliable methodologies and provide a solid foundation for the exploration of this privileged heterocyclic system in drug discovery programs. Careful optimization of the reaction conditions for specific substrates will ensure high yields and purity of the final target compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a key intermediate in the development of various therapeutic agents. The protocol herein is designed to be robust and scalable, addressing common challenges encountered in large-scale production. By integrating insights from patented industrial methods and academic research, this guide emphasizes safety, efficiency, and reproducibility.
Introduction: Significance of this compound
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural analogy to purines, allowing it to interact with a wide range of biological targets.[1][2] Derivatives of this core structure have demonstrated significant therapeutic potential, including applications as anticancer, antiviral, and anti-inflammatory agents. This compound, in particular, serves as a crucial building block for the synthesis of highly substituted pyrrolo[2,3-d]pyrimidines, including kinase inhibitors. The ability to produce this intermediate on a large scale is therefore critical for advancing drug discovery and development programs.
Retrosynthetic Analysis and Strategy
A common and effective strategy for the synthesis of this compound on a larger scale begins with a more readily available starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The overall synthetic transformation can be envisioned as follows:
Caption: Retrosynthetic approach for this compound.
This multi-step approach allows for controlled modifications and purifications at each stage, which is crucial for achieving high purity in the final product.
Detailed Synthesis Protocol
This protocol is adapted from established industrial practices and is optimized for scale-up.[3]
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 90213-66-4 | Major chemical suppliers |
| Di-tert-butyl dicarbonate (Boc Anhydride) | 24424-99-5 | Major chemical suppliers |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | Major chemical suppliers |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Major chemical suppliers |
| Ammonium Formate | 540-69-2 | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, high purity |
| Phosphorus Oxychloride (POCl3) | 10025-87-3 | Major chemical suppliers |
| Potassium Hydroxide (KOH) | 1310-58-3 | Reagent grade |
| Sodium Chlorite (NaClO2) | 7758-19-2 | Major chemical suppliers |
| Sodium Dihydrogen Phosphate (NaH2PO4) | 7558-80-7 | Reagent grade |
| 2-Methyl-2-butene | 513-35-9 | Major chemical suppliers |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, high purity |
| Ethyl Acetate (EtOAc) | 141-78-6 | Reagent grade |
| Hexanes | 110-54-3 | Reagent grade |
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis.
Step 1: N-Protection of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in an appropriate solvent such as tetrahydrofuran (THF), add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise at room temperature.
-
Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified to yield the N-Boc protected intermediate.
Rationale: The protection of the pyrrole nitrogen is crucial to prevent side reactions in the subsequent steps and to improve the solubility of the starting material.
Step 2: Selective Dechlorination at C4
-
The N-protected intermediate is dissolved in a suitable solvent, such as methanol or ethyl acetate.
-
A palladium on carbon catalyst (10% Pd/C) is added, followed by a hydrogen source like ammonium formate.
-
The mixture is heated to reflux, and the reaction progress is monitored.
-
After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the selectively dechlorinated product.[3]
Rationale: The selective removal of the chlorine atom at the C4 position is more facile due to the higher electron density at this position compared to the C2 position.
Step 3: Formylation at C5
-
In a separate flask, the Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) at 0°C.
-
A solution of the C4-dechlorinated intermediate in DMF is then added dropwise to the Vilsmeier reagent.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide) to precipitate the formylated product.
Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.
Step 4: Oxidation to Carboxylic Acid and Deprotection
-
The formylated intermediate is dissolved in a mixture of THF and water.
-
Sodium dihydrogen phosphate and 2-methyl-2-butene (as a chlorine scavenger) are added.
-
A solution of sodium chlorite is added dropwise at a low temperature (0-5°C).
-
The reaction is stirred until the oxidation is complete.
-
The Boc protecting group is subsequently removed under acidic conditions (e.g., by adding HCl).
-
The final product, this compound, precipitates from the solution and can be collected by filtration, washed with water, and dried.
Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. The deprotection step is necessary to yield the final target molecule.
Safety and Handling
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus Oxychloride (POCl3): Highly corrosive and reacts violently with water. Must be handled in a fume hood with extreme caution.
-
Sodium Chlorite (NaClO2): A strong oxidizing agent. Avoid contact with organic materials.
-
General Precautions: All steps should be carried out in a well-ventilated fume hood. Ensure that appropriate fire safety equipment is readily available.
Characterization
The identity and purity of the final product and all intermediates should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete N-protection | Insufficient Boc anhydride or reaction time | Add more Boc anhydride and continue stirring. Ensure the starting material is of good quality. |
| Non-selective dechlorination | Catalyst poisoning or incorrect hydrogen source | Use fresh catalyst. Ensure the reaction is run under an inert atmosphere if using H2 gas. |
| Low yield in formylation | Inactive Vilsmeier reagent or poor quenching | Prepare fresh Vilsmeier reagent. Ensure the quenching is done slowly at low temperature. |
| Incomplete oxidation | Insufficient oxidizing agent or scavenger | Add more sodium chlorite. Ensure an adequate amount of 2-methyl-2-butene is present. |
Conclusion
The described multi-step synthesis provides a reliable and scalable route to this compound. Careful control of reaction conditions and appropriate purification at each stage are paramount to achieving a high yield and purity of the final product. This application note serves as a comprehensive guide for researchers and process chemists involved in the synthesis of this important pharmaceutical intermediate.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
Mastering the Purification of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: An Application Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a critical building block in the synthesis of numerous pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into field-proven purification techniques, emphasizing the scientific principles behind each step to ensure the highest purity and yield.
Introduction: The Critical Role of Purity in Drug Development
This compound and its derivatives are key intermediates in the synthesis of a range of therapeutic compounds, including kinase inhibitors. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact the efficacy and safety of the final active pharmaceutical ingredient (API), and create significant hurdles in downstream processing and regulatory approval. This guide will explore the most effective methods for purifying this compound, focusing on crystallization, column chromatography, and extractive techniques.
Understanding the Molecule: Properties and Potential Impurities
Before delving into purification protocols, it is crucial to understand the physicochemical properties of this compound and the potential impurities that may arise during its synthesis. The presence of a carboxylic acid group imparts acidic properties, while the heterocyclic core can participate in various interactions.
Potential Impurities may include:
-
Starting materials and unreacted intermediates.
-
Byproducts from side reactions, such as over-chlorination or hydrolysis.
-
Reagents and catalysts used in the synthesis.
-
Isomeric impurities.
A thorough understanding of the synthetic route is essential for predicting the impurity profile and selecting the most appropriate purification strategy.
Purification Strategies: A Multi-faceted Approach
Achieving high purity often requires a combination of techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity level.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at different temperatures.
The Principle of Recrystallization: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
Solvent Selection is Key: While specific solubility data for this compound is not extensively published, empirical testing with a range of solvents is recommended. Based on the purification of structurally similar compounds, promising solvent systems include:
-
Toluene: Often used for recrystallizing related heterocyclic compounds.
-
Ethanol/Water Mixture: The polarity of this mixture can be fine-tuned to achieve optimal solubility characteristics.
-
Polar Aprotic Solvents (e.g., DMF, DMAc) with an Anti-Solvent: The compound is often soluble in polar aprotic solvents used in its synthesis. The addition of an anti-solvent, such as water or an ether, can induce crystallization.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of hot ethanol. Stir and heat the mixture to near the boiling point of the solvent until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Self-Validation: The purity of the recrystallized material should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Silica Gel Column Chromatography: For Challenging Separations
When recrystallization is ineffective or for the removal of closely related impurities, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.
The Principle of Chromatography: The polarity of the target compound and its impurities dictates their interaction with the polar silica gel. More polar compounds will adhere more strongly to the silica and elute later, while less polar compounds will travel down the column more quickly with the mobile phase.
Solvent System (Mobile Phase) Selection: The choice of the mobile phase is critical for achieving good separation. A common strategy is to use a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). The addition of a small amount of acid, such as formic acid or acetic acid, can improve the peak shape of acidic compounds by suppressing their ionization. A documented mobile phase for a similar compound is a mixture of dichloromethane, methanol, and formic acid.[1]
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. Pack the column using a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified compound.
Self-Validation: Analyze the collected fractions and the final combined product by HPLC to confirm purity.
Acid-Base Extraction: Exploiting Chemical Properties
The carboxylic acid functionality of the target molecule allows for its purification using acid-base extraction. This technique separates acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values.
The Principle of Acid-Base Extraction: The acidic proton of the carboxylic acid can be removed by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic phase. Subsequent acidification of the aqueous layer will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The target compound will move into the aqueous layer as its sodium salt. Repeat the extraction to ensure complete transfer.
-
Separation of Layers: Separate the aqueous layer from the organic layer, which contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Self-Validation: Assess the purity of the final product using HPLC and confirm its identity with spectroscopic methods.
Data Presentation and Workflow Visualization
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility | Scalable, cost-effective, can yield high purity | Solvent selection can be challenging, potential for product loss in mother liquor | Removing small amounts of impurities from a large amount of product |
| Column Chromatography | Differential adsorption | High resolution, effective for complex mixtures | Less scalable, solvent-intensive, can be time-consuming | Separating closely related impurities and for small to medium scale purification |
| Acid-Base Extraction | Differential solubility based on pH | Simple, rapid, effective for removing neutral/basic impurities | Only applicable to acidic/basic compounds, may not remove acidic impurities | Initial cleanup of crude product containing non-acidic impurities |
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Conclusion and Best Practices
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method should be guided by the specific impurity profile of the crude material and the desired final purity. A multi-step approach, often combining an initial extraction or precipitation with a final recrystallization or chromatographic polishing step, is frequently the most effective strategy.
Key Best Practices:
-
Characterize the Crude Material: Before attempting purification, analyze the crude product by HPLC and other analytical techniques to understand the impurity profile.
-
Optimize Solvent Systems: For both recrystallization and chromatography, systematic solvent screening is essential to identify the optimal conditions for separation.
-
Monitor Purity at Each Stage: Use TLC or HPLC to track the progress of the purification and to guide decisions on fraction collection and further processing.
-
Thoroughly Dry the Final Product: Residual solvents can be considered impurities and can affect the accuracy of weighing and subsequent reactions.
By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify this compound to the high standards required for drug discovery and development.
References
Application Note: Comprehensive Analytical Characterization of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocols and insights provided herein are intended for researchers, analytical scientists, and quality control professionals in the drug development sector. We will detail the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for unambiguous identification, purity assessment, and structural elucidation.
Introduction: The Importance of Rigorous Characterization
This compound is a heterocyclic building block belonging to the pyrrolopyrimidine class. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The identity, purity, and stability of this starting material are critical as they directly impact the yield, impurity profile, and ultimately the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
An integrated analytical strategy is therefore not merely a quality control checkpoint but a foundational component of robust process development and regulatory compliance. This guide explains the causality behind the selection of specific analytical techniques and provides validated, step-by-step protocols to ensure reliable and reproducible characterization.
Physicochemical Properties
A summary of the essential physicochemical properties of the target compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| CAS Number | 1060816-55-8 |
| Appearance | Off-white to pale yellow solid |
| InChI Key | FIPOUAAXJVTDLV-UHFFFAOYSA-N |
Integrated Analytical Workflow
No single analytical technique can provide a complete profile of a chemical substance. A multi-faceted approach is essential for unambiguous confirmation of structure and purity. The following workflow illustrates the synergistic use of chromatographic and spectroscopic methods.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods: Purity and Identity
Chromatographic techniques are paramount for separating the main component from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the gold standard for determining the purity of pharmaceutical intermediates. A reversed-phase method is ideal for this moderately polar compound.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining compounds with both hydrophobic (pyrrolo-pyrimidine core) and hydrophilic (carboxylic acid) features.
-
Mobile Phase: An acetonitrile/water gradient provides a robust separation window. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) is crucial. It protonates the carboxylic acid moiety, preventing its ionization and ensuring a sharp, symmetrical peak shape by minimizing secondary interactions with the silica backbone.
-
Detection: The fused aromatic ring system exhibits strong UV absorbance. A wavelength of 254 nm is a common starting point, but a full UV scan should be performed to determine the λmax for optimal sensitivity.
Protocol 1: HPLC-UV Purity Determination
-
Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL stock solution.
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 3.5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; equilibrate for 5 min Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 5 µL | Detection | UV at 254 nm |
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity of >99% is typically expected for such an intermediate.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing definitive confirmation of molecular weight.
Rationale for Method Design:
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like this one. Given the acidic nature of the carboxylic acid, negative ion mode (ESI-) is expected to be highly efficient, detecting the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient mass accuracy for confirmation. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[4]
Protocol 2: LC-MS Identity Verification
-
Instrument: An HPLC system coupled to a single quadrupole or TOF mass spectrometer with an ESI source.
-
Sample Preparation: Use the same solution prepared for HPLC analysis (0.1 mg/mL).
-
LC Conditions: Employ the same chromatographic conditions as described in Protocol 1 .
-
MS Conditions:
Parameter Condition Ionization Mode ESI Negative Capillary Voltage 3.5 kV Drying Gas Temp. 325 °C Drying Gas Flow 10 L/min | Scan Range | m/z 50 - 500 |
-
Data Interpretation: The primary ion expected is the [M-H]⁻ adduct.
-
Expected m/z: 196.0 (for C₇H₃ClN₃O₂⁻)
-
The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 196.0 and 198.0, providing further structural confirmation.
-
Spectroscopic Methods: Structural Elucidation
Spectroscopy provides detailed information about the compound's covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation in solution. Both ¹H and ¹³C NMR spectra are required for a complete assignment.
Rationale for Solvent Selection:
-
Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves the compound and its residual water peak does not interfere with key signals. Importantly, the acidic protons of the carboxylic acid (–COOH) and the pyrrole amine (N–H) are observable in DMSO-d₆ as they exchange slowly.
Protocol 3: NMR Structural Analysis
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals include two singlets in the aromatic region (for the C4-H and C6-H protons of the pyrrolo[2,3-d]pyrimidine core), and two broad singlets at lower field for the N-H and COOH protons, which are D₂O exchangeable.[5][6]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals corresponding to all 7 carbon atoms in the structure.
-
-
Expected Spectral Data (Predicted): | ¹H NMR (DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | H (Pyrrole N-H) | ~12.5 | br s | N7-H | | H (Carboxylic Acid) | ~13.0 | br s | COOH | | H (Pyrimidine) | ~8.7 | s | C4-H | | H (Pyrrole) | ~7.8 | s | C6-H | | ¹³C NMR (DMSO-d₆) | Predicted δ (ppm) | Assignment | | C (Carboxylic Acid) | ~165 | C=O | | C (Pyrimidine) | ~155, 152, 150 | C2, C4, C7a | | C (Pyrrole) | ~130, 115, 105 | C5, C6, C4a |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups.
Protocol 4: FTIR Functional Group Analysis
-
Instrument: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: The presence of characteristic absorption bands confirms the functional groups within the molecule.[7][8]
Wavenumber (cm⁻¹) Vibration Type Functional Group 3300 - 2500 O–H stretch (broad) Carboxylic Acid ~3100 N–H stretch Pyrrole N-H ~1700 C=O stretch Carboxylic Acid 1620 - 1550 C=N, C=C stretch Aromatic Rings | ~750 | C–Cl stretch | Chloroalkene |
Conclusion
The application of the orthogonal analytical methods detailed in this guide—HPLC, LC-MS, NMR, and FTIR—provides a robust framework for the complete characterization of this compound. Adherence to these protocols will ensure the consistent quality, identity, and purity of this critical pharmaceutical intermediate, thereby supporting accelerated and reliable drug development programs.
References
- 1. scilit.com [scilit.com]
- 2. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound(1060816-55-8) 1H NMR [m.chemicalbook.com]
- 6. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
The Privileged Scaffold: Applications of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Cancer Research
Introduction: The Significance of the 7-Deazapurine Core in Oncology
In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Within this pursuit, the 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a "privileged structure."[1] Its unique electronic properties and structural resemblance to the native purine core of ATP allow it to effectively compete for the ATP-binding site of numerous protein kinases. This inherent advantage has led to the development of several FDA-approved drugs and a robust pipeline of clinical candidates for the treatment of various malignancies.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid represents a pivotal starting material and a versatile intermediate in the synthesis of a diverse array of these targeted agents. The chloro-substituent at the 2-position serves as a reactive handle for introducing a wide range of functionalities through cross-coupling reactions, while the carboxylic acid at the 5-position offers a site for amide bond formation, enabling further structural elaboration and optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the applications of this key building block in cancer research, complete with detailed synthetic and biological evaluation protocols.
Synthetic Applications: A Gateway to Potent Kinase Inhibitors
The primary application of this compound in cancer research is as a foundational element in the multi-step synthesis of kinase inhibitors. The 2-chloro position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of various aryl, heteroaryl, and amino substituents. These modifications are crucial for achieving selectivity and potency against specific kinase targets.
Application Note: Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor Precursor
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently observed in various cancers, making it an attractive therapeutic target.[2] The following protocol details the synthesis of a key intermediate for a potent FAK inhibitor, adapted from the work of Li et al. (2019), which showcases the utility of a 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.
Experimental Protocols
PART 1: Synthesis of a 2-Anilino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivative
This protocol describes a two-step process starting from a 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative: 1) Buchwald-Hartwig amination to introduce an aniline moiety at the 2-position, and 2) amide coupling at the 5-carboxylic acid position.
Step 1: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
-
Substituted Aniline (e.g., 3-aminophenol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 equiv), the substituted aniline (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.1 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add sodium tert-butoxide (2.0 equiv) and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-anilino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
Step 2: Amide Coupling
Caption: Workflow for Amide Coupling.
Materials:
-
2-Anilino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (from Step 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Desired amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Hydrolysis of the Ester: Dissolve the 2-anilino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in a mixture of THF and water. Add an excess of LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 2-anilino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
-
Amide Bond Formation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add the desired amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv).
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 2-anilino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivative.
PART 2: Biological Evaluation of Synthesized Kinase Inhibitors
Once synthesized, the novel pyrrolo[2,3-d]pyrimidine derivatives must be evaluated for their biological activity. This typically involves an in vitro kinase assay to determine the direct inhibitory effect on the target kinase and a cell-based assay to assess the compound's efficacy in a cellular context.
Protocol 1: In Vitro FAK Kinase Assay (Luminescence-Based)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[3]
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) control.
-
Add 2 µL of the FAK enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Typical Concentration/Condition |
| FAK Enzyme | 1-5 ng/well |
| Substrate (Poly(Glu, Tyr)) | 0.2 mg/mL |
| ATP | 10-50 µM |
| Incubation Time | 60 minutes |
| Temperature | Room Temperature |
Table 1: Typical Parameters for an In Vitro FAK Kinase Assay.
Protocol 2: Cell-Based FAK Autophosphorylation Assay
This assay measures the ability of the inhibitor to block FAK autophosphorylation at Tyr397 in a cellular context, which is a key indicator of FAK activation.[4][5]
Materials:
-
Cancer cell line with high FAK expression (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium
-
Synthesized inhibitor compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor or vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-FAK (Tyr397) and total FAK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK at each inhibitor concentration.
Caption: FAK Signaling Pathway and Point of Inhibition.
Conclusion and Future Perspectives
This compound and its derivatives are indispensable tools in the arsenal of medicinal chemists and cancer researchers. The synthetic versatility of this scaffold, coupled with its inherent ability to interact with the ATP-binding site of kinases, ensures its continued relevance in the development of novel targeted therapies. The protocols outlined in this guide provide a foundational framework for the synthesis and evaluation of new kinase inhibitors derived from this privileged core structure. Future research will undoubtedly uncover new kinase targets for this versatile scaffold and lead to the development of next-generation cancer therapeutics with improved efficacy and safety profiles.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. The pyrrolo[2,3-d]pyrimidine core is a key structural motif in numerous kinase inhibitors, making its efficient synthesis paramount for advancing drug discovery programs.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your success.
Section 1: Core Synthesis Pathway Overview
The synthesis of this compound and its N-protected analogues typically involves the construction of the bicyclic core followed by functional group manipulation. A common and effective strategy involves the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester, which itself is often synthesized from a suitable pyrimidine starting material.
Caption: General synthetic routes to the target carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses the most common and critical issues encountered during synthesis, particularly in the final hydrolysis step.
Q1: Why is the yield of my final hydrolysis step (from the ethyl ester) consistently low?
Low yield during the saponification of the ester precursor (e.g., ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) is the most frequently reported problem. The cause is often multifactorial.
Possible Cause 1: Incomplete Hydrolysis The ester can be sterically hindered and electronically stabilized, making hydrolysis sluggish under mild conditions.
-
Causality: Insufficient base concentration, low temperature, or short reaction times will result in a significant amount of unreacted starting material.
-
Solution: Employ more forcing conditions while carefully monitoring the reaction. The choice of base and solvent is critical. Aqueous solutions of strong bases like NaOH or LiOH are typically required.
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Condition A (Mild) | Condition B (Forcing) | Recommended Protocol |
| Base | 1.1 eq. LiOH | 3-5 eq. NaOH | Use a molar excess of a strong base to drive the equilibrium and ensure complete consumption of the ester. |
| Solvent | THF/H₂O (1:1) | Dioxane/H₂O (2:1) | A co-solvent like THF, Dioxane, or EtOH is necessary to solubilize the starting ester. |
| Temperature | Room Temperature | 60-80 °C | Heating is typically required for the reaction to proceed at a reasonable rate. Monitor for potential degradation. |
| Time | 12-24 hours | 2-6 hours | Monitor reaction progress by TLC or LC-MS every hour. Quench the reaction promptly upon disappearance of the starting material. |
| Observed Outcome | Low conversion | High conversion | This protocol balances reaction speed with minimizing side reactions.[3][4] |
Possible Cause 2: Product Degradation & Side Reactions The pyrrolo[2,3-d]pyrimidine core can be susceptible to degradation under harsh basic conditions and elevated temperatures.
-
Causality: Prolonged exposure to strong base at high temperatures can lead to ring-opening or other uncharacterized decomposition pathways.
-
Solution: Meticulous reaction monitoring is essential. Once the starting material is consumed (as determined by LC-MS or TLC), the reaction should be immediately cooled and neutralized. Do not leave the reaction to stir overnight at high temperatures without prior validation.
Possible Cause 3: Unintentional Decarboxylation The target carboxylic acid, particularly if the pyrrole nitrogen is unprotected (N-H), can be prone to decarboxylation (loss of CO₂) at elevated temperatures, especially under acidic or certain basic workup conditions.[5]
-
Causality: The electron-rich pyrrole ring can facilitate the loss of the carboxyl group.
-
Solution: Maintain a controlled temperature throughout the reaction and workup. During the acidic quench to precipitate the product, perform the addition of acid slowly at a low temperature (0-5 °C) to dissipate heat and avoid localized high temperatures.
Troubleshooting Workflow: Low Hydrolysis Yield
Caption: Decision tree for diagnosing low hydrolysis yield.
Q2: How can I effectively purify the final product, given its poor solubility?
The final carboxylic acid is often a crystalline solid with very poor solubility in most common organic solvents, making purification challenging.
-
Causality: The molecule possesses both a basic pyrimidine core and an acidic carboxylic acid group. This can lead to strong intermolecular hydrogen bonding and zwitterionic character, resulting in high lattice energy and low solubility.
-
Recommended Protocol: Acid-Base Precipitation/Recrystallization
-
After the hydrolysis reaction is complete, cool the aqueous basic solution to room temperature.
-
Filter the solution to remove any insoluble inorganic salts or non-acidic organic impurities.
-
Transfer the filtrate to a clean flask and cool to 0-5 °C in an ice bath with stirring.
-
Slowly add 1M or 2M HCl dropwise to the stirred solution. The product will begin to precipitate.
-
Monitor the pH. The isoelectric point, where solubility is minimal, is typically between pH 3-5. Continue adding acid until you reach this pH range.
-
Allow the resulting slurry to stir in the ice bath for at least 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexanes) to remove residual water and any non-polar impurities.
-
Dry the product under high vacuum. For higher purity, this solid can be recrystallized from a system like DMF/water or DMSO/water.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the critical safety considerations for this synthesis? The synthesis may involve phosphorus oxychloride for chlorination steps, which is highly corrosive and reacts violently with water.[6] Hydrolysis steps use strong bases (NaOH, LiOH) which are caustic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and perform all operations in a well-ventilated fume hood.
-
FAQ 2: My starting material is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. How can I selectively functionalize the C5 position? Direct functionalization can be challenging. A common route involves protecting the pyrrole nitrogen (e.g., with a BOC group), followed by selective dechlorination at the C4 position via hydrogenation, and then introducing the carboxylic acid functionality at C5.[7] Alternatively, formylation at C5 followed by oxidation can be employed, though regioselectivity can be an issue.
-
FAQ 3: Can I avoid using chromatography for purification on a larger scale? Yes, industrial processes aim to avoid chromatography.[8] The acid-base precipitation method described in Q2 is the most common and effective non-chromatographic method. Ensuring high conversion in the final step is crucial to minimize impurities that might otherwise require chromatographic separation.
-
FAQ 4: How should the final product be stored? this compound is a relatively stable solid. Store it in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term storage.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 8. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance yield and purity. Pyrrolo[2,3-d]pyrimidine derivatives are a critical class of N-heterocycles with significant roles in medicinal chemistry.[1][2] This guide offers practical, field-proven insights to navigate the common challenges encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary and reliable synthetic pathways to obtain the target molecule:
-
Route A: Hydrolysis of a Nitrile Precursor. This involves the synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, followed by hydrolysis to the carboxylic acid.
-
Route B: Oxidation of an Aldehyde Precursor. This route starts with the formylation of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core, typically via a Vilsmeier-Haack reaction, to yield the 5-carbaldehyde, which is then oxidized to the carboxylic acid.[1]
Q2: What is a typical overall yield for this synthesis?
Yields can vary significantly based on the chosen route and optimization of reaction conditions. With careful execution, yields for individual steps can be high, but the multi-step nature of the synthesis often leads to a moderate overall yield. For instance, related multi-step syntheses of pyrrolo[2,3-d]pyrimidine derivatives report overall yields in the range of 30-45%.[1]
Q3: How can I purify the final product?
The crude product is generally a solid. Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol/water.[3] For more challenging purifications, column chromatography on silica gel is a viable option.[1]
Troubleshooting Guide: Route A - Hydrolysis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This section addresses common issues when synthesizing the target compound via the hydrolysis of the corresponding 5-carbonitrile intermediate.
Issue 1: Low Yield or Incomplete Hydrolysis of the Nitrile
-
Question: My hydrolysis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is sluggish, and I observe a significant amount of starting material even after prolonged reaction times. What could be the cause?
-
Answer: Incomplete hydrolysis of nitriles can be attributed to several factors, including the choice of hydrolytic conditions (acidic or basic), reaction temperature, and the concentration of the acid or base.[4][5] The pyrrolo[2,3-d]pyrimidine core can also be sensitive to harsh conditions, leading to degradation.
Recommended Solutions:
-
Acid-Catalyzed Hydrolysis: Heat the nitrile under reflux with a dilute mineral acid like hydrochloric acid.[5] The protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating nucleophilic attack by water.[6]
-
Base-Catalyzed Hydrolysis: Alternatively, heat the nitrile under reflux with an aqueous base such as sodium hydroxide. This will initially form the carboxylate salt, which must be neutralized with a strong acid in a separate step to yield the carboxylic acid.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently, typically to reflux, to drive the hydrolysis to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Reagent | Dilute HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Intermediate | Amide | Carboxylate salt and ammonia |
| Workup | Direct isolation | Acidification to pH 3-4 |
| Caution | Potential for degradation | Formation of salts |
Issue 2: Product Degradation During Hydrolysis
-
Question: I am observing the formation of multiple byproducts and a decrease in the desired product spot on TLC during hydrolysis. How can I minimize degradation?
-
Answer: The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.
Recommended Solutions:
-
Milder Conditions: If degradation is significant, consider using milder hydrolysis conditions. This could involve using a lower concentration of acid or base, or exploring alternative methods such as enzymatic hydrolysis.
-
Reaction Monitoring: Closely monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to harsh conditions.
-
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq.) in a mixture of glacial acetic acid and water (1:1 v/v).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from an appropriate solvent like an ethanol/water mixture.
Troubleshooting Guide: Route B - Oxidation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
This section focuses on challenges that may arise during the synthesis via the oxidation of the 5-carbaldehyde precursor.
Issue 1: Incomplete or Low-Yielding Vilsmeier-Haack Formylation
-
Question: The formylation of my 2-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material is inefficient, with low conversion to the desired 5-carbaldehyde. How can I improve this step?
-
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[7][8] However, its efficiency can be influenced by the reactivity of the substrate, the stoichiometry of the reagents, and the reaction temperature.
Recommended Solutions:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9][10] Ensure that the reagents are of good quality and used in the correct stoichiometry. An excess of the Vilsmeier reagent may be necessary.
-
Reaction Temperature: The reaction temperature is critical. It may require heating to drive the reaction to completion. Monitor the reaction progress by TLC to find the optimal temperature and time.
-
Substrate Reactivity: The pyrrolo[2,3-d]pyrimidine ring system is electron-rich and generally reactive towards electrophilic substitution. However, the chloro substituent at the 2-position can influence the reactivity.
-
Issue 2: Over-oxidation or Side Reactions During Aldehyde Oxidation
-
Question: During the oxidation of the 5-carbaldehyde to the carboxylic acid, I am observing the formation of impurities and a lower than expected yield. What are the potential side reactions?
-
Answer: While the oxidation of an aldehyde to a carboxylic acid is a common transformation, side reactions can occur, especially with complex heterocyclic systems. The choice of oxidant and reaction conditions are crucial to minimize these.
Recommended Solutions:
-
Choice of Oxidant: Oxone (potassium peroxymonosulfate) in a polar aprotic solvent like DMF is an effective and relatively mild oxidant for this transformation.[1] Other common oxidants include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), but these are more aggressive and may lead to degradation.
-
Temperature Control: The oxidation reaction can be exothermic. It is important to control the temperature, often by cooling the reaction mixture during the addition of the oxidant, to prevent over-oxidation and decomposition.
-
Stoichiometry: Use a slight excess of the oxidant to ensure complete conversion of the aldehyde, but avoid a large excess which can promote side reactions.
-
Experimental Protocol: Oxidation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
-
Setup: Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq.) in DMF in a round-bottom flask.
-
Oxidation: Add Oxone (1.2-1.5 eq.) portion-wise to the solution, maintaining the temperature between 20-30°C with a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting aldehyde.
-
Workup: Upon completion, pour the reaction mixture into cold water. A white or off-white solid should precipitate.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.[1]
Visualization of Synthetic Pathways
Diagram 1: Synthetic Routes to this compound
Caption: Overview of the two primary synthetic routes.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Pyrrolo[2,3-d]pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including Janus kinase (JAK) inhibitors.[1][2] Its synthesis, however, can be accompanied by a variety of side reactions that can impact yield, purity, and scalability. This guide will address these challenges in a direct question-and-answer format, explaining the "why" behind the "how" to empower you with a deeper understanding of your chemical transformations.
I. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems that may arise during the synthesis of pyrrolo[2,3-d]pyrimidines and offers practical solutions.
Question 1: My reaction to form the pyrrolo[2,3-d]pyrimidine core is giving low yields and a complex mixture of byproducts. What are the likely side reactions?
Answer:
Low yields and complex product mixtures in pyrrolo[2,3-d]pyrimidine synthesis often stem from several competing side reactions. The specific byproducts will depend on your chosen synthetic route, but common culprits include:
-
Formation of Isomeric Products: Depending on the precursors, cyclization can sometimes occur at different positions, leading to constitutional isomers. For instance, in multi-component reactions, the regioselectivity of the cyclization is a critical factor.[3]
-
Over-alkylation or N-alkylation: The pyrrole nitrogen in the pyrrolo[2,3-d]pyrimidine core is nucleophilic and can undergo undesired alkylation if alkylating agents are present and the reaction conditions are not carefully controlled.[4]
-
Hydrolysis of Functional Groups: If your starting materials or intermediates contain sensitive functional groups like esters or nitriles, they can be hydrolyzed under acidic or basic reaction conditions, leading to unwanted carboxylic acids or amides.
-
Oxidation or Decomposition: Pyrrole and pyrimidine rings can be susceptible to oxidation or decomposition under harsh reaction conditions, such as high temperatures or the presence of strong oxidizing agents.
-
Incomplete Cyclization: The final ring-closing step to form the bicyclic system may not go to completion, leaving you with a mixture of starting materials and the desired product.
Expert Insight: The key to minimizing these side reactions is a thorough understanding of the reaction mechanism and careful control of reaction parameters. Often, a systematic optimization of solvent, temperature, catalyst, and reaction time is necessary to favor the desired reaction pathway.
Question 2: I am observing the formation of a dihydropyrido[2,3-d:6,5-d']dipyrimidine derivative as a major byproduct in my multi-component reaction. How can I prevent this?
Answer:
The formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives is a known side reaction in certain multi-component syntheses of pyrrolo[2,3-d]pyrimidines, particularly those involving barbituric acid or its derivatives. This side reaction typically occurs under reflux conditions.
To mitigate this, consider the following strategies:
-
Lowering the Reaction Temperature: A study has shown that conducting the reaction at a lower temperature, for example, 50 °C instead of reflux, can completely suppress the formation of the dihydropyrido[2,3-d:6,5-d']dipyrimidine byproduct.[3]
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol has been reported to provide high yields of the desired pyrrolo[2,3-d]pyrimidine derivative with no evidence of the dipyrimidine side product.[3]
| Condition | Observed Outcome | Recommendation |
| Reflux Temperature | Formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine | Lower temperature to 50 °C |
| No Catalyst | Potential for side reactions | Use a suitable catalyst like TBAB |
Question 3: During the halogenation of the pyrrole ring in my pyrrolo[2,3-d]pyrimidine, I am getting a mixture of mono- and di-halogenated products. How can I improve the selectivity?
Answer:
Controlling the selectivity of electrophilic halogenation on the pyrrole ring of the pyrrolo[2,3-d]pyrimidine core can be challenging. The C5 and C6 positions of the pyrrole moiety are both electron-rich and susceptible to electrophilic attack.
To improve selectivity for mono-halogenation, consider these approaches:
-
Stoichiometry of the Halogenating Agent: Carefully control the stoichiometry of the halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS)). Using a slight excess (e.g., 1.1 equivalents) is often sufficient for mono-halogenation.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the reaction and minimize over-halogenation.
-
Solvent Choice: The choice of solvent can influence the reactivity of the halogenating agent. Dichloromethane (DCM) is a commonly used solvent for these reactions.[5]
-
Gradual Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and favor mono-substitution.
Experimental Protocol: Selective Mono-bromination of a Pyrrolo[2,3-d]pyrimidinone
-
Dissolve the pyrrolo[2,3-d]pyrimidinone starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1.1 equivalents) in DCM dropwise over 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 4: I am attempting a Suzuki-Miyaura cross-coupling reaction on a halogenated pyrrolo[2,3-d]pyrimidine, but I am observing significant hydrolysis of the phosphodiester backbone in my nucleotide analogue. What can I do to minimize this?
Answer:
Hydrolysis of the phosphodiester backbone is a known side reaction during Suzuki-Miyaura cross-coupling reactions on nucleotide analogues, including those with a 7-deazapurine core.[6] This is often exacerbated by the reaction conditions required for the coupling.
To address this issue, consider the following modifications:
-
Careful pH Control: The pH of the reaction mixture is critical. Maintaining a neutral or slightly basic pH can help to minimize hydrolysis.
-
Choice of Base: Use a milder base, such as potassium carbonate or cesium carbonate, instead of stronger bases like sodium hydroxide.
-
Reaction Time and Temperature: Optimize the reaction time and temperature to achieve a reasonable conversion rate without prolonged exposure to conditions that promote hydrolysis.
-
Ligand and Catalyst System: The choice of palladium catalyst and ligand can influence the reaction kinetics and potentially allow for milder reaction conditions.
-
Protecting Groups: If possible, consider using protecting groups for the phosphate or sugar moieties that are stable to the coupling conditions and can be removed selectively afterward.
II. Frequently Asked Questions (FAQs)
Question 5: What are the main synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidine ring system?
Answer:
There are several established strategies for the synthesis of the pyrrolo[2,3-d]pyrimidine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The two primary approaches are:
-
Building the Pyrimidine Ring onto a Pre-formed Pyrrole: This involves starting with a substituted pyrrole and performing a cyclization reaction to form the fused pyrimidine ring. This is often achieved by reacting a β-enaminonitrile, β-enaminoester, or β-enaminoamide of the pyrrole with bifunctional reagents like formamide, urea, or isothiocyanate.[4]
-
Building the Pyrrole Ring onto a Pre-formed Pyrimidine: This strategy begins with a substituted pyrimidine, typically an aminopyrimidine, and constructs the fused pyrrole ring. Reagents used for this transformation can include α-halo ketones, aldehydes, or nitroalkenes.[4]
-
Multi-component Reactions: One-pot, multi-component reactions have gained popularity due to their efficiency and atom economy. These reactions can involve the simultaneous reaction of three or more components to assemble the pyrrolo[2,3-d]pyrimidine scaffold in a single step.[3]
Question 6: Can I perform functional group interconversions on the pyrrolo[2,3-d]pyrimidine core after its formation?
Answer:
Yes, the pyrrolo[2,3-d]pyrimidine scaffold is amenable to a variety of post-synthesis functional group interconversions. This allows for the diversification of the core structure to generate libraries of analogues for structure-activity relationship (SAR) studies. Common transformations include:
-
N-Alkylation and N-Glycosylation: The pyrrole nitrogen can be alkylated or glycosylated using appropriate electrophiles.[4]
-
Halogenation: As discussed earlier, the pyrrole ring can be halogenated at the C5 and C6 positions.[5]
-
Cross-Coupling Reactions: Halogenated pyrrolo[2,3-d]pyrimidines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, to introduce aryl, heteroaryl, or amino substituents.[7][8]
-
Substitution on the Pyrimidine Ring: Functional groups on the pyrimidine ring, such as chloro groups, can be displaced by nucleophiles like amines or hydrazines to introduce further diversity.[4]
Question 7: What are some of the key analytical techniques for characterizing pyrrolo[2,3-d]pyrimidines and their intermediates?
Answer:
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of pyrrolo[2,3-d]pyrimidines and the intermediates in their synthesis. The most important techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. Characteristic signals include the NH proton of the pyrrole ring and aromatic protons.[3]
-
¹³C NMR: Shows the number and types of carbon atoms present. The chemical shifts of the carbonyl carbons and the carbons of the heterocyclic rings are particularly informative.[3]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[5]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as carbonyl (C=O) and amine (N-H) groups.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An indispensable tool for monitoring reaction progress, assessing purity, and identifying byproducts.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.
By employing these techniques and a systematic approach to troubleshooting, you can overcome the challenges associated with the synthesis of pyrrolo[2,3-d]pyrimidines and successfully prepare these valuable compounds for your research and development endeavors.
III. References
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. --INVALID-LINK--
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. --INVALID-LINK--
-
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. --INVALID-LINK--
-
Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents. --INVALID-LINK--
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. --INVALID-LINK--
-
Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. --INVALID-LINK--
-
Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. PubMed Central. --INVALID-LINK--
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. --INVALID-LINK--
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry. --INVALID-LINK--
-
Process for the preparation of pyrrolo[2,3-d]pyrimidines. Google Patents. --INVALID-LINK--
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. --INVALID-LINK--
-
Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI. --INVALID-LINK--
-
New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. --INVALID-LINK--
-
Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. PubMed Central. --INVALID-LINK--
-
An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor. Benchchem. --INVALID-LINK--
-
Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Publications. --INVALID-LINK--
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. --INVALID-LINK--
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. --INVALID-LINK--
References
- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Purification of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: A Technical Guide
Welcome to the technical support center for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common and often complex purification challenges associated with this important synthetic intermediate. The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in many kinase inhibitors, making the purity of this building block critical for successful downstream applications.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity for your experimental needs.
Troubleshooting Guide: From Crude to Pure
This section delves into specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Persistent Impurities After Initial Precipitation or Crystallization
Question: I've performed an aqueous workup and precipitation, but my NMR/LC-MS analysis still shows significant impurities. What are the likely culprits and how can I remove them?
Answer: This is a frequent challenge. The impurities can stem from several sources, including unreacted starting materials, byproducts from the synthetic route, or degradation of the target compound.
Probable Causes & Solutions:
-
Incomplete Reaction: The presence of starting materials like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine or the corresponding aldehyde/ester precursor is a common issue.
-
Solution: Before purification, ensure the reaction has gone to completion using TLC or LC-MS monitoring. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. In some synthetic routes, the addition of a base like N,N-diisopropylethylamine (DIPEA) can help drive the reaction to completion.[3]
-
-
Hydrolysis of the Chloro Group: The 2-chloro group on the pyrimidine ring can be susceptible to hydrolysis, especially under basic conditions or during prolonged aqueous workups, leading to the formation of the corresponding 2-hydroxy derivative.
-
Solution: Minimize the duration of exposure to aqueous basic solutions. Work up the reaction under neutral or slightly acidic conditions (pH 5-6). When quenching a reaction, a "reverse quench" (adding the reaction mixture to ice-water) can help control the exotherm and minimize hydrolysis.[3]
-
-
Co-precipitation of Byproducts: Certain synthetic routes may generate byproducts with similar solubility profiles to the desired carboxylic acid, making them difficult to remove by simple precipitation.
-
Solution: A more rigorous purification method is necessary. Column chromatography is often the most effective approach.
-
Detailed Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol or DMF), add silica gel, and then evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a silica gel column using a suitable eluent system. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Elution: A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol. The addition of a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution for carboxylic acids by suppressing deprotonation. A literature example for a similar compound used a mobile phase of CH₂Cl₂/MeOH/HCOOH = 30/1/3‰.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound via column chromatography.
Issue 2: Poor Solubility of the Compound
Question: I'm struggling to dissolve my compound for purification or characterization. What are suitable solvents?
Answer: this compound has limited solubility in many common organic solvents due to its rigid, planar structure and the presence of both a hydrogen bond donor (the pyrrole N-H) and acceptor (the carboxylic acid).
Solubility Profile & Recommendations:
| Solvent | Solubility | Notes |
| Water | Poor | Solubility increases significantly at higher pH due to deprotonation of the carboxylic acid. |
| Methanol, Ethanol | Sparingly Soluble | Can be used for recrystallization, often in combination with another solvent. |
| Dichloromethane (DCM) | Poorly Soluble | |
| Ethyl Acetate (EtOAc) | Poorly Soluble | |
| Tetrahydrofuran (THF) | Moderately Soluble | |
| Dimethylformamide (DMF) | Soluble | A good solvent for dissolving the compound for reactions or NMR. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for NMR analysis and as a reaction solvent.[4] |
Troubleshooting Solubility:
-
For Recrystallization: A mixed solvent system is often effective. For instance, dissolving the compound in a good solvent like DMF or THF at an elevated temperature and then slowly adding a poor solvent (e.g., water or heptane) until turbidity is observed, followed by slow cooling, can yield high-purity crystals.
-
For NMR Analysis: Deuterated DMSO (DMSO-d₆) is the solvent of choice for obtaining a clear NMR spectrum.[4]
-
For Reactions: DMF and DMSO are generally good choices for reaction solvents, although care must be taken to remove these high-boiling solvents during workup.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this molecule?
A1: The primary stability concern is the potential for hydrolysis of the 2-chloro group to the corresponding 2-hydroxy (or pyrimidone) analog. This is more likely to occur under basic conditions (pH > 8) or in the presence of nucleophiles. For long-term storage, it is recommended to keep the compound as a solid in a cool, dry, and dark place under an inert atmosphere.
Q2: Can I use an acid-base extraction for purification?
A2: Yes, an acid-base extraction can be a useful technique, particularly for removing non-acidic impurities.
Protocol for Acid-Base Extraction:
-
Dissolve the crude material in an organic solvent like ethyl acetate or THF.
-
Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer carefully with a dilute acid (e.g., 1M HCl) to a pH of ~3-4, causing the pure carboxylic acid to precipitate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Logical Flow of Acid-Base Extraction
References
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
Overcoming low solubility of pyrrolo[2,3-d]pyrimidine derivatives
Welcome to the technical support guide for overcoming the low aqueous solubility of pyrrolo[2,3-d]pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of kinase inhibitors and encounter challenges with their physicochemical properties. The pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere, is a privileged structure in drug discovery, particularly for targeting ATP-binding sites in kinases.[1] However, the planar, aromatic nature of this core often leads to poor aqueous solubility, complicating biological assays and hindering preclinical development.[2]
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you diagnose and solve solubility issues effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,3-d]pyrimidine derivative is precipitating in my aqueous assay buffer. What is the quickest thing I can try?
A1: The most immediate troubleshooting steps involve modifying the vehicle or assay buffer.
-
Co-solvents: For initial in vitro screening, the use of a small percentage of an organic co-solvent is standard practice. Dimethyl sulfoxide (DMSO) is the most common choice, as pyrrolo[2,3-d]pyrimidines are typically readily soluble in it.[2][3] Start with a final DMSO concentration of 0.5-1% in your assay. If solubility remains an issue, you can cautiously increase this, but be mindful of potential co-solvent effects on your biological target or cell model. Other potential co-solvents include ethanol or glycerin.[4][5]
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[6] The pyrrolo[2,3-d]pyrimidine core has nitrogen atoms that can be protonated. Determine the pKa of your compound and adjust the buffer pH to be at least 1-2 units away from the pKa to favor the more soluble, ionized form. For a basic compound, using a more acidic buffer can significantly improve solubility.[5]
Q2: I am seeing inconsistent results in my cell-based assays. Could this be related to solubility?
A2: Absolutely. Poor solubility is a frequent cause of inconsistent biological data. If your compound precipitates, the actual concentration exposed to the cells is unknown and lower than intended. This can manifest as:
-
Poor dose-response curves.
-
Low maximal efficacy (Emax).
-
High variability between replicate wells.
Self-Validation Check: Before running your assay, prepare your highest concentration of the compound in the final cell culture medium. Let it sit under assay conditions (e.g., 37°C, 5% CO2) for a few hours. Visually inspect for precipitation (cloudiness, particles) under a microscope. This simple check can save significant time and resources.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of solid compound to a solvent and allowing it to equilibrate over a long period (typically 24-72 hours) until the concentration in solution is saturated and stable.[7] This value is crucial for understanding the compound's intrinsic properties and for late-stage formulation development.
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was rapidly prepared from a high-concentration stock (e.g., DMSO stock). This is more representative of what happens in high-throughput screening (HTS) and early in vitro assays.
For early-stage discovery, kinetic solubility is often more relevant. For formulation and development, thermodynamic solubility is the critical parameter.
Part 2: Troubleshooting Guides & Protocols
This section provides deeper, strategy-based solutions to solubility challenges, categorized into chemical modification and formulation approaches.
Decision-Making Workflow for Solubility Enhancement
Before diving into specific techniques, it's helpful to have a logical workflow. The choice of strategy depends on the development stage, available resources, and whether the compound's structure can be modified.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Guide 1: Chemical Modification Strategies
If you are in the lead optimization phase, modifying the chemical structure is a powerful approach.
Q4: My compound is a weak base. Should I make a salt form?
A4: Yes, salt formation is one of the most established and effective methods for increasing the dissolution rate and apparent solubility of ionizable compounds.[8] By converting a neutral weak base into a salt (e.g., a hydrochloride salt), you introduce ionic character, which is more readily solvated by water.
Causality: The salt form rapidly dissociates in aqueous media into ionized molecules, which generally have much higher solubility than the neutral parent molecule. This leads to a higher concentration gradient and, according to the Noyes-Whitney equation, a faster dissolution rate.[8] While it may not change the true thermodynamic solubility of the neutral form, it overcomes the dissolution rate limitation, which is often the barrier to achieving sufficient exposure. Several pyrrolo[3,2-d]pyrimidine analogs have been successfully prepared as hydrochloride salts to improve their properties.[9]
Protocol 1: Small-Scale Hydrochloride (HCl) Salt Formation
-
Dissolution: Dissolve your purified pyrrolo[2,3-d]pyrimidine free base (e.g., 50 mg) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acidification: While stirring, add a stoichiometric equivalent (1.0 eq) of HCl solution (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation: The HCl salt will often precipitate immediately. If not, you can try adding an anti-solvent like diethyl ether or hexane to induce precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of the anti-solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt under vacuum.
-
Validation: Confirm salt formation using techniques like 1H NMR (potential chemical shifts), melting point analysis (will differ from the free base), or elemental analysis.
Q5: Salt formation is not an option. Can I use a prodrug approach?
A5: Yes, a prodrug strategy can be highly effective, especially for compounds lacking an ionizable handle. This involves covalently attaching a polar, water-soluble moiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) to your parent molecule.[8] This moiety is designed to be cleaved in vivo by metabolic enzymes (like phosphatases or esterases) to release the active drug.[5][8] This strategy has been successfully applied to the related pyrazolo[3,4-d]pyrimidine scaffold to overcome solubility issues.[5][10]
Causality: The polar promoiety dominates the physicochemical properties of the prodrug, rendering it more water-soluble. Once administered, the prodrug dissolves and is absorbed, after which enzymatic cleavage releases the less soluble, active parent drug at the site of action or in systemic circulation.
Q6: How can I use Structure-Activity Relationships (SAR) to improve solubility?
A6: During lead optimization, you can strategically modify the core scaffold to improve solubility while maintaining potency.
-
Introduce Polar Groups: Add polar functional groups like hydroxyls, amides, or small amines that can form hydrogen bonds with water.
-
Incorporate Heteroatoms: Exchanging carbo-aromatic rings with heteroaromatic rings (like pyridine) can improve ADME properties, including solubility, by introducing a polar nitrogen atom.[11]
-
Disrupt Planarity/Crystallinity: Introduce substituents that disrupt the planarity of the molecule. This can break the crystal lattice packing, lowering the melting point and often improving solubility.
Guide 2: Formulation Strategies
When the compound structure is fixed, formulation is the key to overcoming solubility challenges.
Q7: How do I prepare and use an amorphous solid dispersion?
A7: An amorphous solid dispersion (ASD) is a highly effective technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[8] This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state that dissolves more readily.
Causality: The energy required to dissolve a crystalline solid must first overcome the crystal lattice energy. An amorphous solid lacks this ordered structure, so less energy is needed for dissolution, leading to a much faster dissolution rate and the ability to achieve a supersaturated solution. This has been shown to improve the efficacy of poorly soluble pyrazolo[3,4-d]pyrimidine derivatives.[10]
Protocol 2: Lab-Scale Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a polymer carrier. Common choices include polyvinylpyrrolidone (PVP), polyvinyl acetate (PVA), or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both your pyrrolo[2,3-d]pyrimidine derivative and the selected polymer in a common volatile solvent (e.g., methanol or acetone). See the table below for typical drug-to-polymer ratios.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.
-
Drying: Further dry the film under high vacuum for several hours to remove all residual solvent.
-
Harvesting & Milling: Scrape the solid dispersion from the flask. If necessary, gently mill it into a fine powder.
-
Characterization (Optional but Recommended): Use Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak, indicating it is amorphous.
-
Reconstitution: To use, weigh the solid dispersion powder and reconstitute it in your aqueous buffer. The polymer will help dissolve the drug and maintain a supersaturated state.
Table 1: Example Starting Points for Solid Dispersions
| Polymer Carrier | Typical Drug:Polymer Ratio (w/w) | Key Feature |
| PVP K30 | 1:2 to 1:10 | Good solubilizing capacity. |
| HPMC-AS | 1:3 to 1:5 | pH-dependent solubility, useful for enteric targeting. |
| Soluplus® | 1:5 to 1:10 | Amphiphilic nature, acts as a surfactant. |
Q8: When should I consider nanotechnology-based approaches?
A8: Nanotechnology is a powerful tool for compounds with very low solubility (BCS Class II or IV) and is typically employed during preclinical and clinical development.[12] These methods increase the surface area of the drug, which dramatically enhances the dissolution rate.[13][14]
-
Nanosuspensions: These are dispersions of pure drug nanoparticles in a liquid medium, stabilized by surfactants or polymers.[12][15] This approach is beneficial because it offers a high drug loading.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale range (20-200 nm).[16] The drug is dissolved in the oil phase, and the small droplet size allows for enhanced absorption.[15][16]
-
Solid Lipid Nanoparticles (SLNs): These are solid lipid-based nanoparticles that can encapsulate the drug, offering protection and controlled release.[12][15]
Workflow for Nanoparticle Formulation
Caption: General workflow for preparing nanoparticle-based formulations.
Part 3: Standardized Analytical Protocol
Q9: How do I perform a standard kinetic solubility assay?
A9: A robust and reproducible solubility assay is critical for accurately assessing your compounds. The shake-flask method is the gold standard for thermodynamic solubility, but a kinetic assay is often more practical for early discovery.
Protocol 3: Kinetic Solubility Assessment via UV-Vis Spectroscopy
-
Prepare Standards: Create a calibration curve by preparing serial dilutions of your compound in DMSO from a known high-concentration stock.
-
Sample Preparation: In a 96-well plate, add a small volume (e.g., 1-2 µL) of your 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of your aqueous test buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a high nominal concentration (e.g., 100 µM). Prepare in triplicate.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours. This allows any supersaturated solution to precipitate.
-
Separation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Sampling: Carefully transfer a known volume of the supernatant (e.g., 100 µL) to a fresh, clear-bottom 96-well plate. Be careful not to disturb the pellet.
-
Analysis: Add an equal volume of a solubilizing solvent like methanol or acetonitrile to the supernatant samples to ensure the compound remains dissolved. Read the absorbance at the compound's λmax using a plate reader.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the supernatant. This value is your kinetic solubility.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 271-70-5 CAS MSDS (7H-Pyrrolo[2,3-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iipseries.org [iipseries.org]
- 13. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [edgccjournal.org]
- 14. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Welcome to the technical support center for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this important synthetic intermediate. By understanding the underlying chemical principles, you can mitigate degradation and ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of this compound.
Storage and Handling
Question 1: My freshly received this compound shows signs of degradation (e.g., discoloration, new spots on TLC) even before use. What could be the cause?
Answer: This issue often points to improper long-term storage conditions or exposure to destabilizing elements during transit. The compound is sensitive to atmospheric moisture and oxygen. The pyrrole ring system can be susceptible to oxidation, which may lead to discoloration.
To ensure stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] It is crucial to keep the container tightly sealed when not in use.[2]
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation of the electron-rich pyrrole ring. |
| Container | Tightly Sealed | Prevents exposure to atmospheric moisture, which can lead to hydrolysis.[2] |
Reaction and Workup Issues
Question 2: I am observing a significant amount of a more polar byproduct in my reaction mixture upon aqueous workup. What is this byproduct and how can I avoid it?
Answer: The likely culprit is the hydrolysis of the 2-chloro group to a 2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. The chloro group on the pyrimidine ring is susceptible to nucleophilic substitution by water, especially under basic or even neutral pH conditions.
Proposed Degradation Pathway: Hydrolysis
Caption: Proposed hydrolysis of the 2-chloro group.
Troubleshooting Protocol for Minimizing Hydrolysis:
-
Minimize Contact with Water: If an aqueous workup is unavoidable, perform it at a low temperature (0-5°C) and as quickly as possible.
-
pH Control: Avoid basic conditions during workup, as this will accelerate the rate of hydrolysis. If a base is required, consider using a non-aqueous base during the reaction itself.
-
Extraction: Promptly extract the desired product into a non-polar organic solvent to minimize its time in the aqueous phase.
-
Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
Question 3: My reaction is performed under inert atmosphere, but I am still seeing byproducts. Could the solvent be an issue?
Answer: Yes, protic solvents, even in the absence of water, can be problematic. Alcohols (e.g., methanol, ethanol) can act as nucleophiles, leading to the formation of 2-alkoxy byproducts. Similarly, primary or secondary amine solvents or reagents can displace the chloride.
Experimental Workflow for Solvent Selection:
Caption: Decision workflow for solvent selection.
Recommendation: Whenever possible, use aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). If a protic solvent is required, use it at the lowest possible temperature and for the shortest duration. The use of a nitrogen atmosphere is recommended to prevent oxidative side reactions.[3]
Question 4: I am attempting a reaction that involves heating, and I'm experiencing significant decomposition. What is the thermal stability of this compound?
Troubleshooting Thermal Instability:
-
Temperature Control: Keep reaction temperatures as low as possible. If a reaction requires heat, perform a time-course study at a lower temperature to see if the reaction proceeds to completion over a longer period.
-
Protecting Groups: If decarboxylation is a persistent issue, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to thermally sensitive steps. The ester can then be hydrolyzed back to the carboxylic acid under milder conditions.
-
Inert Atmosphere: Always conduct reactions at elevated temperatures under an inert atmosphere to prevent oxidation, which is often accelerated by heat.
Frequently Asked Questions (FAQs)
Q: What are the best practices for handling this solid compound? A: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4] Use personal protective equipment, including gloves, safety glasses, and a lab coat.[5] Avoid dust formation during weighing and transfer.[2]
Q: Is this compound soluble in common organic solvents? A: Due to the carboxylic acid and the heterocyclic core, solubility can be challenging. It is generally poorly soluble in non-polar solvents. It exhibits better solubility in polar aprotic solvents like DMF and DMSO. Solubility in solvents like THF or ethyl acetate may be limited.
Q: What should I do in case of a spill? A: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's safety protocols for chemical spills.[2]
Q: Are there any known incompatibilities? A: Avoid strong oxidizing agents, strong bases, and nucleophiles. Excess heat should also be avoided.[5]
References
- 1. 335654-06-3|2-Chloro-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrrolo[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis and functionalization of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold, often referred to as 7-deazapurine. Due to its structural similarity to endogenous purines, this core is a cornerstone in the development of therapeutics ranging from kinase inhibitors to antiviral agents.[1][2]
The successful synthesis and derivatization of the pyrrolo[2,3-d]pyrimidine core are heavily reliant on robust catalytic methods. Selecting the optimal catalyst, ligand, and reaction conditions is paramount to achieving high yields, controlling regioselectivity, and avoiding common pitfalls. This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level questions that researchers often have when designing a synthetic route.
Q1: What are the most common and effective classes of catalysts for modifying the pyrrolo[2,3-d]pyrimidine scaffold?
A1: The functionalization of the pyrrolo[2,3-d]pyrimidine core is dominated by transition-metal catalysis. The most widely employed and versatile catalysts are palladium-based systems for cross-coupling reactions, which allow for the formation of C-C, C-N, and C-O bonds. These include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[2][3] Additionally, copper-catalyzed reactions are gaining prominence as a more economical and "greener" alternative for certain transformations, such as C-N bond formation and cyclization reactions.[4] For specific cascade or annulation reactions, other systems like Iodine/DMSO have also proven effective.[1][5]
Q2: How do I decide between a palladium and a copper catalyst for my reaction?
A2: The choice depends on several factors: the specific bond being formed, substrate tolerance, cost, and toxicity concerns.
-
Palladium catalysts offer an extensive and well-documented scope, especially for C-C couplings (Suzuki, Heck, Sonogashira) with a vast library of phosphine ligands to tune reactivity and selectivity.[2][6] They are often the first choice for complex fragment couplings in late-stage synthesis.
-
Copper catalysts are particularly effective for C-N bond formation (Ullmann condensation) and certain intramolecular cyclizations. They are significantly less expensive and toxic than palladium, making them highly attractive for large-scale synthesis.[4] However, the reaction conditions can sometimes be harsher, and the substrate scope may be more limited compared to the most advanced palladium systems.
Q3: What is the fundamental role of the ligand in palladium-catalyzed cross-coupling reactions on this scaffold?
A3: The ligand is not a passive component; it is critical to the success of the reaction. Its primary roles are:
-
Stabilizing the Catalyst: The ligand stabilizes the active Pd(0) species, preventing its decomposition into inactive palladium black.[7]
-
Modulating Reactivity: The steric and electronic properties of the ligand directly influence the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are often required for coupling unreactive aryl chlorides or for challenging C-N bond formations.[6]
-
Enhancing Selectivity: In substrates with multiple reactive sites, the ligand can influence which site reacts preferentially.
A decision-making workflow for initial catalyst selection is outlined below.
Caption: Catalyst selection workflow for pyrrolo[2,3-d]pyrimidines.
Section 2: Troubleshooting Guide for Common Issues
Even with a well-designed protocol, experiments can fail. This section addresses the most common problems encountered during the catalytic synthesis of pyrrolo[2,3-d]pyrimidines.
Problem 1: Low to No Product Yield
Q: My palladium-catalyzed cross-coupling reaction shows no conversion. What are the first things I should verify?
A: A failed reaction is often due to one of three main culprits: the catalyst, the reagents, or the environment. A systematic check is the most efficient way to diagnose the issue.
-
Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction setup was properly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon throughout the experiment.[7]
-
Check Catalyst and Ligand Integrity: Is your palladium source old or potentially decomposed? For Pd(II) precatalysts, the in-situ reduction to the active Pd(0) species may be failing. Consider using a pre-activated Pd(0) source or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[6] Ensure your phosphine ligand has not been oxidized; they should be stored under inert gas.
-
Assess Reagent Quality:
-
Solvents: Use anhydrous solvents. Moisture can hydrolyze organometallic reagents and poison the catalyst.
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered for solid bases to maximize surface area. Some reactions require a specific base strength.
-
Starting Materials: Confirm the purity of your pyrrolo[2,3-d]pyrimidine halide and your coupling partner (e.g., boronic acid). Impurities can inhibit catalysis. Boronic acids, in particular, can degrade upon storage and may require purification or resynthesis.
-
Problem 2: Catalyst Deactivation (Reaction Stalls)
Q: My reaction starts, and I see product formation by TLC/LC-MS, but it stalls before reaching full conversion. What is happening?
A: Reaction stalling is a classic sign of catalyst deactivation. The active catalyst is being consumed or inhibited over the course of the reaction.
-
Formation of Palladium Black: The precipitation of palladium black is a visual indicator that the Pd(0) species is aggregating and falling out of the catalytic cycle. This is often caused by ligand degradation or an insufficient ligand-to-palladium ratio. Try increasing the ligand loading slightly (e.g., from 1.1:1 to 1.5:1 L/Pd).
-
Product Inhibition: The pyrrolo[2,3-d]pyrimidine product itself, with its multiple nitrogen atoms, can act as a ligand and coordinate to the palladium center, inhibiting further catalytic turnover. This is a known issue with nitrogen-rich heterocycles.[2] Switching to a more electron-rich, sterically hindered ligand can sometimes mitigate this by promoting faster reductive elimination.
-
Insufficient Base: If the reaction generates acid, the base can be consumed, leading to a drop in pH and catalyst deactivation. Ensure you are using a sufficient excess of base (typically 2-3 equivalents).
Caption: Troubleshooting flowchart for a failed cross-coupling reaction.
Problem 3: Poor Regioselectivity
Q: I am attempting a Suzuki coupling on a 2,4-dichloro-pyrrolo[2,3-d]pyrimidine and getting a mixture of products. How can I control the selectivity?
A: This is a common challenge. The different halogen positions on the pyrimidine ring have inherently different reactivities. In general, the C4 position is more electrophilic and thus more reactive towards oxidative addition than the C2 position. You can leverage this to achieve regioselectivity.
-
Control Stoichiometry and Temperature: To selectively functionalize the C4 position, use a slight excess (e.g., 1.2 equivalents) of the arylboronic acid and run the reaction at a moderate temperature (e.g., 60–70 °C). This favors the reaction at the more active site. To achieve di-substitution, a larger excess of the boronic acid (e.g., 2.4 equivalents) and higher temperatures are required.[2]
-
Protecting Groups: Protection of the N7 position of the pyrrole ring can alter the electronic properties of the core and influence the regioselectivity of the coupling reaction.[2]
Section 3: Data Summaries and Reference Protocols
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Target Position | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| C4-Aryl | PdCl₂(dppf) | dppf | Na₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | [2] |
| C2-Aryl | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 100-120 | Moderate to Good | [2] |
| C6-Aryl | Pd(OAc)₂ | TEMPO | CF₃CO₂H (promoter) | DCE | Room Temp | Good to Excellent | [8] |
| Di-Aryl (C2, C4) | PdCl₂(dppf) | dppf | Na₂CO₃ | Dioxane/H₂O | 100 | Good | [2] |
Experimental Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol is adapted from established literature procedures for the selective arylation of a di-halogenated pyrrolo[2,3-d]pyrimidine.[2]
Reagents & Equipment:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, arylboronic acid, PdCl₂(dppf), and Na₂CO₃.
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 4:1 mixture of dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the 2-chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidine product.
Experimental Protocol 2: Copper-Catalyzed Synthesis of a Key Intermediate
This protocol demonstrates a Cu-catalyzed alternative to palladium for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate.[4]
Reagents & Equipment:
-
(5-Bromo-2-chloropyrimidin-4-yl)(cyclopentyl)amine (1.0 equiv)
-
Ethyl propiolate (1.5 equiv)
-
CuI (0.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv) - Note: This is a Sonogashira-type cyclization that uses both Cu and Pd.
-
Triethylamine (Et₃N) (3.0 equiv)
-
THF (anhydrous)
-
Round-bottom flask with reflux condenser
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add the starting pyrimidine, CuI, and Pd(PPh₃)₂Cl₂.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and ethyl propiolate.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 12-16 hours.
-
Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the cyclized pyrrolo[2,3-d]pyrimidine.
Section 4: Mechanistic Visualization
Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates a simplified catalytic cycle for the Suzuki-Miyaura reaction, the most common method for C-C bond formation on the pyrrolo[2,3-d]pyrimidine core.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Formation in 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during reactions involving this important synthetic intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm performing an amide coupling with this compound and see an unexpected mass peak corresponding to the loss of the chlorine atom and addition of water. What is happening?
A1: You are likely observing hydrolysis of the 2-chloro substituent to a 2-hydroxy byproduct. The 2-position of the pyrrolo[2,3-d]pyrimidine ring system is susceptible to nucleophilic aromatic substitution (SNAr). Under certain conditions, particularly with prolonged reaction times, elevated temperatures, or the presence of moisture and a basic environment, water can act as a nucleophile, displacing the chloride.[1][2]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Basicity: While a base is typically required for amide coupling, excessive or highly nucleophilic bases can promote hydrolysis. Consider using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and aim for the shortest possible reaction time. Avoid excessive heating.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine and base can sometimes minimize the exposure of the chloro-substituent to basic, aqueous conditions.
Q2: My LC-MS shows a byproduct with a mass corresponding to my starting material plus the elements of the coupling agent. What is this?
A2: This is a common byproduct when using uronium-based coupling reagents like HATU, HBTU, or TBTU. The amine nucleophile can react with the coupling agent itself to form a guanidinium byproduct, which is an inactive species and reduces your yield.[3][4] This side reaction is particularly problematic if the activation of the carboxylic acid is slow or if an excess of the uronium reagent is used.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing guanidinium byproducts.
Q3: I'm concerned about N-acylation of the pyrrole nitrogen. How can I prevent this?
A3: N-acylation of the pyrrole ring is a potential side reaction, as the pyrrole nitrogen is nucleophilic.[5][6] This can lead to the formation of undesired N-acylated dimers or reaction with the activated carboxylic acid.
Preventative Measures:
-
Protecting Groups: For multi-step syntheses or if N-acylation is a persistent issue, consider protecting the pyrrole nitrogen with a suitable protecting group such as Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride).[7]
-
Reaction Conditions: Running the reaction at lower temperatures can disfavor the N-acylation pathway.
-
Steric Hindrance: The presence of a substituent on the pyrrole nitrogen (even a simple alkyl or aryl group from a preceding synthetic step) will sterically hinder N-acylation.
Q4: Can decarboxylation be an issue with this carboxylic acid?
A4: While heterocyclic carboxylic acids can be susceptible to decarboxylation under harsh thermal or acidic/basic conditions, this compound is generally stable under standard amide coupling conditions.[8] However, if your reaction requires high temperatures for an extended period, decarboxylation could become a competing pathway.
Monitoring for Decarboxylation:
-
LC-MS Analysis: Look for a mass peak corresponding to the loss of CO2 (44 Da) from your starting material or product.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section details potential byproducts, their mechanisms of formation, and specific protocols to minimize their occurrence.
Hydrolysis of the 2-Chloro Group
-
Byproduct Structure: 2-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivative.
-
Mechanism: Nucleophilic aromatic substitution (SNAr) with water or hydroxide as the nucleophile. The electron-withdrawing pyrimidine ring activates the 2-position towards nucleophilic attack.
Caption: Mechanism of 2-chloro group hydrolysis.
-
Mitigation Protocol:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound and the coupling agent (e.g., HATU) in the anhydrous solvent.
-
Stir for 15-30 minutes to allow for pre-activation.
-
In a separate flask, dissolve the amine and a non-nucleophilic base (e.g., DIPEA) in the anhydrous solvent.
-
Slowly add the amine/base solution to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and monitor by LC-MS until completion.
-
Dimerization
-
Byproduct Structure: A dimer formed by the amide coupling of two molecules of the starting material (one acting as the carboxylic acid and the other, after decarboxylation and amination, as the amine, or through other complex pathways). Dimer formation is a known impurity in the synthesis of related drugs like Ritlecitinib.[9][10]
-
Mechanism: Can occur if the activated carboxylic acid reacts with an unreacted amine starting material from a previous step or with another molecule of the pyrrolopyrimidine under certain conditions.
-
Mitigation Strategy:
-
Stoichiometry Control: Use a slight excess of the amine coupling partner relative to the carboxylic acid to ensure the activated acid is consumed by the desired amine.
-
Slow Addition: Add the activated carboxylic acid solution slowly to a solution of the amine. This maintains a low concentration of the activated species and favors reaction with the intended amine partner which is in excess.
-
Epimerization
-
Byproduct: If the amine being coupled is chiral, epimerization at the stereocenter alpha to the amine can occur, leading to a diastereomeric byproduct.
-
Mechanism: Abstraction of the alpha-proton by the base, leading to a planar enolate intermediate which can be re-protonated from either face.
-
Mitigation Strategy:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. | Stronger bases are more likely to cause epimerization. |
| Coupling Additive | Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure. | These are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization. |
| Temperature | Maintain low reaction temperatures (e.g., 0 °C to room temperature). | Higher temperatures can accelerate the rate of epimerization. |
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 3. peptide.com [peptide.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in the development of targeted therapies, particularly in oncology. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival. This guide provides a comparative analysis of the biological activity of a series of analogs based on the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core, with a focus on their potential as kinase inhibitors and anticancer agents. We will delve into the structure-activity relationships (SAR) gleaned from available data and provide detailed experimental protocols for key biological assays.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is a recurring motif in a multitude of biologically active compounds, including approved drugs and clinical candidates. Its ability to mimic the purine core of ATP makes it an ideal starting point for the design of inhibitors targeting the kinome. The 2-chloro substituent on this scaffold often serves as a key anchoring point within the ATP-binding pocket of kinases, while modifications at other positions, such as the 5-position carboxylic acid and the 7-position of the pyrrole ring, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity of this compound Analogs
Focus on Anticancer Activity: Insights from Pyrrolo[2,3-d]pyrimidine Derivatives
Studies on various pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their potential as anticancer agents. For instance, a series of tricyclic pyrrolo[2,3-d]pyrimidines were evaluated for their cytotoxic activity against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cells.[1][2]
Table 1: Cytotoxic Activity of Selected Tricyclic Pyrrolo[2,3-d]pyrimidine Analogs [1][2]
| Compound | R1 | R2 | n | Cell Line | IC50 (µM) |
| 8a | 4-Cl | H | 1 | HT-29 | 19.22 |
| 8f | 4-Br | H | 2 | HT-29 | 4.55 |
| 8g | 4-Br | 4-F | 2 | HT-29 | 4.01 |
Note: The core structure of these compounds is a tricyclic pyrrolo[2,3-d]pyrimidine, not the specific this compound scaffold. However, this data provides valuable insights into the SAR of the broader class of molecules.
From this limited dataset, we can infer that the nature of the substituent at the N-aryl group and the size of the fused ring system can significantly influence the cytotoxic potency of these compounds. For example, the presence of a bromine atom at the R1 position and a larger azepine ring (n=2) in compounds 8f and 8g resulted in enhanced activity against the HT-29 colon cancer cell line compared to compound 8a .[1][2]
Key Signaling Pathways and Experimental Workflows
The development of potent and selective kinase inhibitors requires a thorough understanding of the targeted signaling pathways and robust experimental methodologies to assess their biological activity.
Kinase Inhibition Signaling Pathway
The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine analogs is the inhibition of protein kinases. These enzymes play a critical role in cell signaling cascades that regulate cell growth, proliferation, differentiation, and apoptosis. By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling pathway.
Caption: Competitive inhibition of a protein kinase by a 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine analog.
Experimental Workflow for Biological Activity Assessment
A typical workflow for evaluating the biological activity of novel compounds involves a series of in vitro assays to determine their potency and selectivity, followed by cell-based assays to assess their effects on cancer cell viability and proliferation.
Caption: A generalized experimental workflow for evaluating the biological activity of synthesized compounds.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard protocols for assessing kinase inhibition and cell viability.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (white, 96-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: a. In a 96-well plate, add the test compound or DMSO (vehicle control). b. Add the kinase and substrate to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase.
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. Key areas for future exploration and optimization include:
-
Modification of the 5-position: Conversion of the carboxylic acid to various amides and esters can significantly impact potency, selectivity, and pharmacokinetic properties. The introduction of different amine or alcohol fragments allows for the exploration of new interactions within the target's binding site.
-
Substitution at the 7-position: The N7 position of the pyrrole ring is often solvent-exposed and provides an excellent opportunity for introducing substituents that can improve solubility, modulate cell permeability, and target specific sub-pockets of the kinase active site.
-
Exploration of alternative substituents at the 2-position: While the 2-chloro group is a common feature, exploring other halogens or small functional groups could lead to improved binding affinity and selectivity.
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel and effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
A Senior Application Scientist's Guide to the Validation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid as a Kinase Inhibitor Scaffold
This guide provides an in-depth technical analysis of the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold, a privileged structure in modern kinase inhibitor design. We will objectively compare its performance with alternative scaffolds, supported by experimental data and detailed protocols for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Core
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a cornerstone in the design of ATP-competitive kinase inhibitors. Its structural similarity to the purine ring of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The versatility of this scaffold has led to the development of numerous approved drugs targeting a wide array of kinases involved in cancer, inflammation, and autoimmune diseases.
The 2-chloro substitution on this scaffold serves as a crucial synthetic handle, allowing for diverse chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. This strategic placement of a halogen atom can significantly influence the binding affinity of the inhibitor to its target kinase.
The Strategic Importance of the 5-Carboxylic Acid Moiety
While the 7H-pyrrolo[2,3-d]pyrimidine core establishes the foundational interactions with the kinase hinge region, the substituent at the 5-position plays a pivotal role in fine-tuning the inhibitor's activity and selectivity. The presence of a carboxylic acid at this position introduces a key functionality capable of forming strong hydrogen bonds with specific amino acid residues in the ATP-binding site. This interaction can significantly contribute to the overall binding affinity and, in some cases, confer selectivity for certain kinases over others.
While direct and extensive public data on the inhibitory activity of this compound itself is limited, its frequent use as a key intermediate in the synthesis of potent kinase inhibitors underscores its importance. The carboxylic acid is often derivatized to amides, esters, or other bioisosteres to modulate properties such as cell permeability and metabolic stability. However, the underlying principle remains: the 5-position is a critical vector for establishing additional interactions within the kinase active site.
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
The landscape of kinase inhibitor discovery is rich with diverse chemical scaffolds. To understand the unique advantages of the this compound scaffold, a comparison with other prominent scaffolds targeting similar kinases, such as the Epidermal Growth Factor Receptor (EGFR), is instructive.
| Scaffold | Key Features & Advantages | Representative Kinase Targets | Considerations & Limitations |
| 7H-pyrrolo[2,3-d]pyrimidine | - ATP-mimetic core ensures broad applicability. - Multiple points for diversification (C2, C4, C5, N7) allow for fine-tuning of properties. - Established synthetic routes. | EGFR, JAKs, BTK, ITK, CDKs, FAK | Potential for off-target effects due to ATP-competitive nature. |
| Quinazoline | - Another well-established ATP-mimetic scaffold. - Forms strong hydrogen bonds with the kinase hinge region. - Extensive SAR data available. | EGFR, VEGFR, Src | Can suffer from poor solubility and potential for hERG liability. |
| Pyrazolo[3,4-d]pyrimidine | - Isosteric with pyrrolo[2,3-d]pyrimidine, offering an alternative hinge-binding interaction pattern. - Can exhibit different selectivity profiles compared to the pyrrolopyrimidine core. | EGFR, Src, Abl | May have different metabolic liabilities compared to pyrrolopyrimidines. |
| Indole Carbazoles | - Can act as potent, albeit often non-selective, kinase inhibitors. - Planar structure can intercalate with DNA, leading to potential toxicity. | Broad-spectrum kinase inhibitors | Often associated with promiscuity and potential for toxicity. |
Logical Relationship of Kinase Inhibitor Scaffolds
A Comparative Guide to the Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: An Essential Building Block in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, is a privileged core in numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1][2][3] Specifically, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid serves as a critical intermediate in the synthesis of various targeted therapies. The efficient and scalable synthesis of this key building block is paramount for drug discovery and development programs. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering insights into their respective advantages and limitations, supported by experimental data.
Introduction to Synthetic Strategies
The synthesis of the pyrrolo[2,3-d]pyrimidine core generally involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring, or vice versa. For the specific target, this compound, the primary challenge lies in the controlled introduction of the chloro and carboxylic acid functionalities at the C2 and C5 positions, respectively, while managing the reactivity of the bicyclic system. This guide will explore three distinct and prominent approaches:
-
Route A: Linear Synthesis via Halogenated Pyrimidine Precursors
-
Route B: Convergent Strategy via Nickel-Catalyzed Cyclization
-
Route C: Synthesis from Dichlorinated Pyrrolopyrimidine Precursors
Route A: Linear Synthesis via Oxidation of an Aldehyde Precursor
This classical and often reliable approach involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the oxidation of a C5-aldehyde to the desired carboxylic acid. While the provided literature primarily details the synthesis of a C6-carboxylic acid derivative, the principles are directly applicable to the C5-substituted analogue.
A representative workflow for this route is depicted below:
Caption: Workflow for Route A, a linear synthesis approach.
Experimental Protocol (Adapted for C5-Carboxylic Acid):
A common method for the final oxidation step involves the use of Oxone® (potassium peroxymonosulfate) in a polar aprotic solvent like DMF.
-
Dissolution: Dissolve 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq) in DMF.
-
Oxidation: Add Oxone® (1.2-1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 4-8 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, quench the reaction with water to precipitate the product. The solid is then collected by filtration, washed with water, and dried to afford the desired carboxylic acid.
Data Summary for Route A (Oxidation Step):
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
| Oxidizing Agent | Oxone® | |
| Solvent | DMF | |
| Reaction Time | 6 hours | |
| Yield | 85% | |
| Purity | High (filtration sufficient) | [1] |
Expertise & Experience Insights:
The primary advantage of this route is its reliability and generally high-yielding final oxidation step. The use of Oxone® is advantageous due to its low cost, operational simplicity, and environmentally benign nature compared to heavy metal-based oxidants. However, the overall efficiency of this route is heavily dependent on the successful synthesis of the aldehyde precursor, which can involve multiple steps.
Route B: Convergent Strategy via Nickel-Catalyzed Cyclization
This modern approach offers a more convergent and potentially more efficient synthesis by constructing the pyrrole ring in the final steps through a transition metal-catalyzed reaction. This route avoids the use of costly palladium catalysts, opting for a more economical nickel-based system.[4]
The logical flow of this synthetic pathway is as follows:
Caption: Workflow for Route B, a convergent nickel-catalyzed approach.
Experimental Protocol:
This patented method involves a three-step, one-pot sequence:[4]
-
Nickel-Catalyzed Coupling: A mixture of 5-bromo-2-chloro-N-substituted-pyrimidin-4-amine (1.0 eq), acrylic acid (1.2 eq), a nickel catalyst, and a suitable ligand in a polar solvent is heated.
-
Intramolecular Cyclization: Following the initial coupling, a base is added to facilitate the intramolecular cyclization to form the dihydro-pyrrolo[2,3-d]pyrimidine intermediate.
-
Oxidative Dehydrogenation: The final aromatization is achieved by the addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the target carboxylic acid.
Data Summary for Route B:
| Parameter | Value | Reference |
| Key Catalyst | Nickel-based | [4] |
| Starting Materials | 5-Bromo-2-chloro-N-substituted-pyrimidin-4-amine, Acrylic acid | [4] |
| Key Steps | Coupling, Cyclization, Oxidation | [4] |
| Advantage | Avoids Palladium, Potentially higher overall yield | [4] |
Trustworthiness and Authoritative Grounding:
The avoidance of palladium is a significant advantage in terms of cost and potential for heavy metal contamination in the final product, a critical consideration in pharmaceutical manufacturing. The use of DDQ is a well-established method for dehydrogenation, providing a reliable transformation.
Route C: Synthesis from Dichlorinated Pyrrolopyrimidine Precursors
This strategy begins with a readily available or easily synthesized 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. The synthesis then proceeds through selective functionalization and manipulation of the chloro groups.
Caption: Workflow for Route C, starting from a dichlorinated precursor.
Experimental Protocol (Conceptual):
-
N-Protection: The pyrrole nitrogen of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is protected, for example, with a Boc group, to prevent side reactions in subsequent steps.[5]
-
Selective Dechlorination: The more reactive C4-chloro group is selectively removed, often through catalytic hydrogenation.[5]
-
C5-Carboxylation: The C5 position of the N-protected 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is then carboxylated. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc) to yield the final product.
Expertise & Experience Insights:
This route offers good control over the substitution pattern. The synthesis of the starting 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from simple precursors like 6-aminouracil is well-documented.[6] The challenge in this route lies in achieving high regioselectivity during the carboxylation step and ensuring efficient deprotection without affecting other functional groups.
Comparative Analysis and Conclusion
| Feature | Route A (Linear/Oxidation) | Route B (Convergent/Ni-Catalyzed) | Route C (Dichlorinated Precursor) |
| Overall Strategy | Linear | Convergent | Linear/Functional Group Interconversion |
| Key Transformation | Oxidation of aldehyde | Ni-catalyzed cyclization & oxidation | Selective dechlorination & carboxylation |
| Advantages | Reliable final step, mild conditions for oxidation. | Avoids expensive palladium catalysts, potentially shorter route. | Good control of regiochemistry, readily available starting materials. |
| Disadvantages | Potentially long synthesis of aldehyde precursor. | Optimization of Ni-catalysis can be challenging. | Requires protection/deprotection steps, carboxylation can be low-yielding. |
| Scalability | Good, especially the final oxidation step. | Potentially very good if catalyst performance is high. | Can be limited by the carboxylation and deprotection steps. |
Recommendation:
For early-stage discovery and small-scale synthesis , Route A offers a reliable and predictable pathway, provided the aldehyde precursor is accessible. For process development and large-scale manufacturing , Route B presents a highly attractive option due to its cost-effectiveness and convergence, which can lead to higher overall yields and reduced waste. Route C is a valuable alternative when specific analogues are required and precise control over the substitution pattern is necessary.
The choice of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, cost constraints, and available expertise. This guide provides a framework for making an informed decision based on a comparative analysis of the current state-of-the-art synthetic methodologies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 5. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 6. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Spectroscopic Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, notably as kinase inhibitors. The functionalization of this core structure is a critical aspect of drug design, and the introduction of a chloro-substituent and a carboxylic acid group, as seen in 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, significantly influences its physicochemical and biological properties. A precise understanding of the molecular structure, confirmed through rigorous spectroscopic analysis, is paramount for advancing drug discovery programs.
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound. In the absence of a complete, publicly available dataset for this specific molecule, we will draw upon spectral data from closely related analogs to predict and interpret its spectroscopic features. This approach not only offers valuable insights into the target molecule but also equips researchers with the foundational knowledge to analyze similar compounds. As a primary comparator, we will reference the non-chlorinated analog, 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Spectroscopic Profile: A Comparative Overview
The structural characterization of a novel or modified compound like this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
| Spectroscopic Technique | Predicted Key Features for this compound | Comparative Notes: 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
| ¹H NMR | Aromatic protons with distinct chemical shifts due to the electron-withdrawing effects of the chloro and carboxylic acid groups. A downfield shift is expected for the proton at position 6. The N-H proton of the pyrrole ring and the carboxylic acid proton will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. | The aromatic protons will resonate at slightly different chemical shifts, generally upfield compared to the chlorinated analog. The overall pattern of the aromatic region will be a key differentiator. |
| ¹³C NMR | The carbon atom bearing the chloro substituent (C2) will experience a significant downfield shift. The carbonyl carbon of the carboxylic acid will appear in the characteristic region for carboxylic acids (around 165-185 ppm)[1]. Other aromatic carbons will have chemical shifts influenced by the substituents. | The chemical shift of the C2 carbon will be significantly upfield in the absence of the deshielding chlorine atom. The positions of other carbon signals will also be shifted, providing a clear comparative fingerprint. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation may involve the loss of CO₂ from the carboxylic acid and potentially the loss of HCl. | The molecular ion peak will be a single peak corresponding to its monoisotopic mass. Fragmentation patterns will differ due to the absence of the chloro substituent. Predicted m/z for the [M+H]⁺ adduct is 164.04546[2]. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), N-H stretching of the pyrrole ring (around 3200-3500 cm⁻¹), and C-Cl stretching in the fingerprint region[1][3]. | The overall IR spectrum will be similar, with the key difference being the absence of the C-Cl stretching vibration. The positions of the other key functional group absorptions will be largely comparable. |
| UV-Vis Spectroscopy | The aromatic system will exhibit characteristic π → π* transitions. The presence of the chloro and carboxylic acid groups will likely cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrrolo[2,3-d]pyrimidine. | The absorption maxima are expected to be at slightly shorter wavelengths (hypsochromic or blue shift) compared to the chlorinated analog due to the less extended conjugation and different electronic effects of the substituents. |
Experimental Methodologies: A Guide to Data Acquisition
The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental protocol. Below are detailed, step-by-step methodologies for acquiring high-quality spectra for pyrrolo[2,3-d]pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following workflow outlines the critical steps for acquiring ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for many heterocyclic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. For enhanced structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to establish proton-proton and proton-carbon connectivities.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to the resulting spectra.
-
Reference the spectra using an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Mass Spectrometry (MS)
The following diagram illustrates the general workflow for obtaining the mass spectrum of a small organic molecule.
Caption: General workflow for mass spectrometry analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Utilize a soft ionization technique like Electrospray Ionization (ESI), which is well-suited for polar molecules and helps in preserving the molecular ion. ESI can be run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
-
-
Mass Analysis and Detection:
-
Separate the generated ions based on their mass-to-charge (m/z) ratio using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This is critical for determining the accurate mass and elemental composition.
-
Detect the ions to generate the mass spectrum.
-
-
Data Interpretation:
-
Identify the molecular ion peak(s). For chlorinated compounds, look for the characteristic isotopic pattern.
-
To aid in structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.
-
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method are common. The workflow for the ATR technique is presented below.
Caption: Workflow for acquiring an IR spectrum using the ATR technique.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Measurement:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them to specific functional groups.
-
Conclusion
References
A Senior Application Scientist's Guide: Comparing the Efficacy of Copper vs. Palladium Catalysts in Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, often referred to as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its structural resemblance to purine has made it a focal point in the design of kinase inhibitors and other therapeutic agents. A prime example is Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[1][2][3] The efficient construction of this heterocyclic system is therefore of paramount importance to drug discovery and development professionals.
At the heart of many synthetic routes to substituted pyrrolo[2,3-d]pyrimidines lies a critical cross-coupling step to form a key carbon-nitrogen (C-N) or carbon-carbon (C-C) bond. For decades, palladium has been the undisputed champion of cross-coupling catalysis. However, copper-based systems, the pioneers of such transformations in the classic Ullmann reaction, have seen a remarkable resurgence.[4] This guide provides an in-depth, data-driven comparison of these two catalytic systems, offering field-proven insights to help researchers select the optimal catalyst for their specific synthetic challenges.
Section 1: The Catalysts at a Glance: Mechanistic Philosophies
Understanding the underlying mechanisms of palladium and copper catalysis is crucial for rational reaction design and troubleshooting. While both metals achieve similar bond formations, their catalytic cycles and operational requirements differ significantly.
The Workhorse: Palladium Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis for forming C-N bonds.[5][6][7] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][8]
The cycle typically involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[5][6][7]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the amine, forming an amido-palladium complex.[5][6]
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[5][6][7]
The success of palladium catalysis is heavily reliant on the use of sophisticated phosphine ligands (e.g., Xantphos, BINAP).[7] These ligands are not mere spectators; they are essential for stabilizing the palladium species, promoting the desired reaction steps, and preventing catalyst decomposition.
Figure 1: Simplified Buchwald-Hartwig C-N Coupling Cycle.
The Challenger: Copper Catalysis
The classic Ullmann condensation, first reported in 1901, utilized stoichiometric copper for C-N and C-O bond formation under harsh conditions.[4] Modern copper catalysis has evolved dramatically, now employing catalytic amounts of a simple copper(I) salt, often in the presence of a relatively inexpensive ligand like an amino acid or a diamine.[9][10]
The mechanism of copper-catalyzed C-N coupling is more debated than its palladium counterpart.[4][9] While a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination has been proposed, other pathways, such as those involving single-electron transfer (SET) or σ-bond metathesis, are also considered plausible depending on the specific reaction conditions.[9]
A commonly proposed pathway involves:
-
Ligand Exchange: The amine substrate displaces a counter-ion on the Cu(I) catalyst.
-
Reaction with Aryl Halide: The resulting copper-amido complex reacts with the aryl halide. This key step can proceed through several proposed mechanisms to form the product and regenerate the active catalyst.[9]
A key advantage of many modern copper-catalyzed systems is their tolerance to air and moisture, and the ability to function without complex, expensive phosphine ligands.[11]
Figure 2: Simplified Ullmann-type C-N Coupling Cycle.
Section 2: Head-to-Head Performance Comparison: A Data-Driven Analysis
The choice between palladium and copper is often dictated by the specific substrates, desired scale, and economic constraints of a project. Below is a summary of performance data from the literature for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and related N-arylations.
| Catalyst System | Reaction Type | Substrate Example | Yield (%) | Time (h) | Temp (°C) | Catalyst Loading (mol%) | Reference |
| Palladium | |||||||
| Pd(OAc)₂ / XPhos | C-N Coupling | 5-Bromo-6-chlorouracil + Aniline | ~15-90 | 15 | 100 | 5 | [12] |
| Pd(PPh₃)Cl₂ / CuI | Sonogashira | 5-Bromo-6-chlorouracil + Arylacetylene | ~80-99 | 6 | 25 | 5 | [12] |
| Pd(PPh₃)₄ | Suzuki Coupling | 2-Chloropyrrolo[2,3-d]pyrimidine + Arylboronic acid | Good | - | 130 (MW) | - | [13] |
| Copper | |||||||
| CuCl / 6-methylpicolinic acid | Sonogashira/Cyclization | 5-Bromo-pyrimidin-4-amine + Alkyne | 85 | 24 | 115 | 10 | [14][15] |
| CuI / L-Proline | C-N Coupling | Aryl Iodide + Amine | Good | - | - | - | [16] |
| Cu(OAc)₂ / α-Benzoin oxime | C-N Coupling | 2-Bromoanisole + Pyrrole | ~90 | 8-10 | 80 | 10 | [17] |
Scope, Limitations, and Practical Considerations
-
Substrate Scope: Palladium systems, particularly with modern, bulky phosphine ligands, generally offer a broader substrate scope.[18] They are often more effective for coupling less reactive aryl chlorides and sterically hindered amines.[7] Copper catalysts are highly effective for more reactive aryl iodides and bromides and can be advantageous for specific heterocyclic substrates.[14][18]
-
Functional Group Tolerance: Modern palladium catalysts often exhibit excellent functional group tolerance.[19] However, certain functional groups can poison the catalyst. Copper systems can also be sensitive to certain functionalities, but their ligand-free or simple ligand nature can sometimes be an advantage.
-
Cost and Scalability: This is a major differentiator. Palladium is a precious metal, and its price can be volatile.[16][20] Copper is significantly cheaper, making it an attractive option for large-scale industrial synthesis.[11][16] The cost of sophisticated phosphine ligands required for many palladium-catalyzed reactions also adds to the overall expense.[16]
-
Toxicity and Catalyst Removal: Palladium is considered toxic, and its removal from the final active pharmaceutical ingredient (API) is a critical and often costly step in pharmaceutical manufacturing.[11][21] Copper is generally less toxic, and heterogeneous copper catalysts can be more easily removed from reaction mixtures.[11]
Section 3: In the Lab: Representative Experimental Protocols
The following protocols are illustrative examples based on procedures reported in the literature.
Protocol 1: Palladium-Catalyzed Sonogashira/Cyclization for Pyrrolo[2,3-d]pyrimidine Synthesis
This protocol is adapted from methodologies used for the synthesis of substituted uracil derivatives, which are precursors to the target scaffold.[12][22]
Figure 3: Workflow for a Pd-catalyzed coupling reaction.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-6-chloropyrimidine derivative (1.0 equiv), Pd(PPh₃)Cl₂ (5 mol%), and CuI (5 mol%). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst.
-
Reagent Addition: Add anhydrous DMSO, followed by triethylamine (NEt₃, 10 equiv) and the aryl acetylene (1.2 equiv). The base (NEt₃) is essential for deprotonating the terminal alkyne and facilitating the catalytic cycle.
-
Reaction: Stir the mixture at room temperature (25°C) for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The aqueous wash removes the amine salt and other water-soluble impurities.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-alkynylpyrimidine. This intermediate can then undergo a subsequent cyclization step to form the pyrrolo[2,3-d]pyrimidine ring.
Protocol 2: Copper-Catalyzed Sonogashira/Cyclization for Pyrrolo[2,3-d]pyrimidine Synthesis
This protocol is based on a reported copper-catalyzed synthesis of a key intermediate.[14][15]
Figure 4: Workflow for a Cu-catalyzed coupling reaction.
Step-by-Step Methodology:
-
Reagent Loading: In a Schlenk tube, combine 5-bromo-pyrimidin-4-amine derivative (1.0 equiv), CuCl (10 mol%), 6-methylpicolinic acid (30 mol%), NaI (1.0 equiv), and K₂CO₃ (3.0 equiv). The 6-methylpicolinic acid acts as a ligand to stabilize the copper catalyst and facilitate the reaction. K₂CO₃ is the base.
-
Inert Atmosphere: Evacuate the tube and backfill with argon three times. While some copper systems are air-tolerant, using an inert atmosphere is good practice to ensure reproducibility.
-
Substrate Addition: Add a solution of the terminal alkyne (e.g., 3,3-diethoxyprop-1-yne, 2.0 equiv) in DMSO via syringe.
-
Reaction: Heat the reaction mixture to 115°C and stir for 24 hours. The higher temperature is typical for many Ullmann-type couplings.
-
Workup: Cool the mixture to room temperature and add a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to afford the cyclized pyrrolo[2,3-d]pyrimidine product.
Section 4: Senior Application Scientist's Perspective: Making the Right Choice
The decision to use a copper or palladium catalyst is a strategic one that balances performance, cost, and practicality.
Choose Palladium when:
-
Broad Substrate Scope is Required: You are working with a diverse library of compounds, including challenging aryl chlorides or sterically demanding coupling partners.
-
Mild Conditions are Essential: The synthesis involves sensitive functional groups that cannot tolerate the higher temperatures often required for copper catalysis.
-
High Catalyst Turnover is a Priority: Development of highly active palladium catalysts allows for very low catalyst loadings (down to ppm levels), which can be crucial for minimizing cost and metal contamination on a small to medium scale.[16]
Choose Copper when:
-
Cost is a Major Driver: You are planning a large-scale synthesis where the cost of a precious metal catalyst and expensive ligands would be prohibitive.[11]
-
Simplicity and Robustness are Key: The reaction benefits from a simpler setup without the need for air-sensitive and costly phosphine ligands.
-
The Substrates are Amenable: The synthesis involves reactive coupling partners like aryl iodides or bromides.
-
Avoiding Palladium Contamination is Critical: In the final steps of a pharmaceutical synthesis, using a less toxic and more easily removed metal can significantly simplify purification.[11]
Future Outlook: The field of catalysis is continuously evolving. We are seeing the development of more robust and active palladium catalysts on solid supports like graphene, which improves recyclability and reduces leaching.[21] Simultaneously, research into new ligands for copper catalysis is broadening its scope and allowing for milder reaction conditions.[10] For researchers in drug development, staying abreast of these advancements will be key to designing ever more efficient, cost-effective, and sustainable synthetic routes to vital medicines.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. research.unl.pt [research.unl.pt]
- 3. Synthesis of Tofacitinib [cjph.com.cn]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 12. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Replacing Critical Materials with Abundant Materials - The Role of the Chemical Sciences in Finding Alternatives to Critical Resources - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. datainsightsmarket.com [datainsightsmarket.com]
- 21. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. As a chlorinated heterocyclic compound, this molecule requires stringent disposal procedures to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is fundamental to its safe management. Its structure contains a chlorinated pyrimidine ring, a fused pyrrole ring, and a carboxylic acid group. This combination dictates its hazard profile.
-
Halogenated Organic Compound: The carbon-chlorine bond classifies this as a halogenated organic compound. Such compounds are subject to specific environmental regulations due to their potential for persistence and the generation of toxic byproducts (e.g., hydrogen chloride, dioxins) upon improper incineration. The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of halogenated organic compounds, often prohibiting land disposal.[1][2][3]
-
Heterocyclic Aromatic System: The pyrrolopyrimidine core is a nitrogen-rich heterocyclic system. These are common scaffolds in medicinal chemistry and drug development.[4][5] During thermal decomposition, the nitrogen atoms can contribute to the formation of nitrogen oxides (NOx), which are regulated pollutants.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale & Source Analogy |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Based on analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and other derivatives.[6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common characteristic of functionalized heterocyclic compounds.[7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Expected based on skin irritation potential and data from similar molecules.[7] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | Fine powders of complex organic molecules can irritate the respiratory tract.[7] |
Immediate Safety: PPE and Spill Response Protocol
A proactive approach to safety is non-negotiable. The following personal protective equipment (PPE) and spill management procedures are mandatory when handling the compound in any form (solid, in solution, or as waste).
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling or when transferring waste.
-
Eye Protection: Use chemical safety goggles with side shields that conform to ANSI Z87.1 or EN 166 standards.
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned. For large-scale transfers, a chemical-resistant apron is advised.
-
Respiratory Protection: Handle the solid compound exclusively within a certified chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is necessary.
Spill Management Protocol
-
Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite or sand to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Package: Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Document the spill and the disposal of contaminated materials according to your institution's environmental health and safety (EHS) policies.
Step-by-Step Disposal and Waste Management Workflow
Proper segregation is the cornerstone of efficient and compliant chemical waste disposal. Commingling halogenated waste with non-halogenated streams can lead to significant increases in disposal costs and regulatory complexity.
Waste Collection Protocol
-
Designate a Waste Container: Procure a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container with a screw cap is appropriate.
-
Labeling: The container must be labeled before any waste is added. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
Appropriate GHS pictograms (e.g., skull and crossbones or exclamation mark for toxicity, corrosive symbol).
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Segregation: This container is for halogenated solid waste only .
-
DO NOT mix with non-halogenated organic solids.
-
DO NOT mix with liquid waste (solvents, aqueous solutions). Create a separate "Halogenated Liquid Waste" stream if necessary.
-
DO NOT mix with sharps or broken glass.
-
-
Transferring Waste:
-
Always conduct waste transfers inside a chemical fume hood.
-
Use a dedicated spatula or funnel to avoid cross-contamination.
-
Ensure the exterior of the waste container remains clean.
-
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process, ensuring compliance with safety and regulatory standards.
Caption: Disposal workflow for this compound.
Approved Final Disposal Methodology
For this compound, there is one primary and universally accepted method of final disposal.
Primary Method: High-Temperature Incineration
This is the required disposal method for halogenated organic waste.[1] The material must be sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) with a rotary kiln or similar high-temperature incinerator.
-
Mechanism of Action: Incineration at temperatures typically exceeding 850°C (1562°F) in an oxygen-rich environment ensures the complete destruction of the organic molecule. The carbon, hydrogen, and oxygen are converted to carbon dioxide and water.
-
Causality of Specialized Facilities: The chlorine and nitrogen atoms are converted into acidic gases, primarily hydrogen chloride (HCl) and nitrogen oxides (NOx). A licensed hazardous waste incinerator is equipped with sophisticated "scrubber" systems. These are alkaline traps that neutralize the acidic gases before they are released into the atmosphere, preventing acid rain and air pollution.
-
Regulatory Imperative: This method complies with the EPA's Resource Conservation and Recovery Act (RCRA) land disposal restrictions for halogenated organic compounds.[2]
Under no circumstances should this compound be disposed of via landfill, sewer, or standard trash. Such actions are illegal and pose a significant threat to environmental and public health. By adhering to this detailed protocol, researchers and laboratory managers can ensure the safe, responsible, and compliant disposal of this valuable but hazardous research chemical.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
